Product packaging for Mollicellin I(Cat. No.:CAS No. 1016605-29-0)

Mollicellin I

Cat. No.: B1676684
CAS No.: 1016605-29-0
M. Wt: 370.4 g/mol
InChI Key: NTWOSLVOKRNGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mollicellin I is a carbonyl compound.
This compound has been reported in Ovatospora brasiliensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O6 B1676684 Mollicellin I CAS No. 1016605-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWOSLVOKRNGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016605-29-0
Record name Mollicellin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOLLICELLIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALX4O68IJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mollicellin I: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mollicellin I is a depsidone, a class of polyketide secondary metabolites, that has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural origins, historical discovery, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities. Quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery. The genus Chaetomium, a group of ascomycete fungi, is a prolific producer of such metabolites, including a variety of alkaloids, azaphilones, and depsidones.[1][2][3] Depsidones are characterized by a tricyclic core structure formed by the oxidative coupling of two 2,4-dihydroxybenzoic acid derivatives linked by both an ester and an ether bond.[4] This structural motif imparts a range of biological activities to these molecules.

This compound belongs to this class of fungal depsidones and has been isolated from various Chaetomium species. This guide aims to provide a detailed technical resource on this compound, covering its discovery, natural sources, methods for its isolation and characterization, and its biological potential.

Natural Source and Discovery

Natural Source:

This compound is a natural product primarily isolated from fungi belonging to the genus Chaetomium. It has been identified in cultures of Chaetomium mollicellum, from which its name is derived. More recently, it has also been isolated from endophytic fungal strains, such as Chaetomium sp. Eef-10, which was found residing in the fruits of the plant Eucalyptus exserta.[1][3] Endophytic fungi, which live within plant tissues without causing apparent harm, are increasingly recognized as a significant reservoir of novel and bioactive natural products.

Discovery:

While the initial discovery of the mollicellin class of compounds dates back to the late 1960s, the specific details of the first isolation and characterization of this compound are found in subsequent literature. The "Mollicellins O–R" paper refers to this compound as a known depsidone, indicating its characterization prior to that publication.[1] The mollicellins, as a group, were first reported as metabolites of Chaetomium mollicellum.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₄O₇[1]
Molecular Weight412.43 g/mol [1]
AppearanceWhite solid[1]
Melting PointNot reported
Optical RotationNot reported

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆) [1]

Position¹³C (δc)¹H (δH, mult., J in Hz)
1162.5
2106.46.68 (s)
3161.2
4102.1
4a149.9
5a137.0
6116.36.86 (s)
7152.6
8118.5
9131.9
9a111.4
11164.0
1'21.82.13 (s)
2'56.13.79 (s)
3'25.83.33 (d, 7.2)
4'123.25.02 (t, 7.2)
5'131.9
6'25.91.62 (s)
7'18.01.74 (s)
8'12.72.18 (s)

Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.[1]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the source organism, extraction and isolation of this compound, and its biological evaluation. These protocols are based on those described in the literature for the isolation of mollicellins from Chaetomium sp. Eef-10.[1]

Fungal Culture and Fermentation

Workflow for Fungal Culture and Fermentation

G A 1. Fungal Strain Activation B 2. Seed Culture Preparation A->B Inoculate PDA plates C 3. Solid-State Fermentation B->C Transfer to liquid medium, then to rice medium D 4. Incubation C->D Incubate at 28 °C for 60 days E 5. Harvesting D->E Collect fermented rice

Fungal culture and fermentation workflow.
  • Fungal Strain: An endophytic fungal strain, such as Chaetomium sp. Eef-10, is used. The strain is typically maintained on Potato Dextrose Agar (PDA) slants at 4 °C.

  • Activation: The fungus is activated by culturing on PDA plates at 25 °C for 5 days.

  • Seed Culture: Agar plugs from the activated culture are used to inoculate a liquid seed medium (e.g., Potato Dextrose Broth). The seed culture is incubated on a rotary shaker.

  • Solid-State Fermentation: The liquid seed culture is then used to inoculate a solid substrate, such as sterilized rice medium, in incubators.

  • Incubation and Harvesting: The solid-state fermentation is carried out at approximately 28 °C for a period of 60 days. After incubation, the fermented substrate is harvested for extraction.

Extraction and Isolation of this compound

Workflow for Extraction and Isolation

G A 1. Extraction B 2. Partitioning A->B Methanol extraction, then partition with ethyl acetate C 3. Column Chromatography (Silica Gel) B->C Apply ethyl acetate fraction D 4. Further Purification (Sephadex LH-20) C->D Fractionate based on polarity E 5. Final Purification (HPLC) D->E Size-exclusion chromatography F This compound E->F Isolate pure compound

Extraction and isolation workflow for this compound.
  • Extraction: The harvested fungal biomass is extracted exhaustively with methanol (MeOH).

  • Partitioning: The resulting methanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility. This compound typically partitions into the ethyl acetate fraction.

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of dichloromethane (CH₂Cl₂) and methanol, to separate the components into different fractions.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative or semi-preparative reverse-phase HPLC.

Biological Assays

The antibacterial activity of this compound is commonly assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a broth microdilution method.[1]

  • Bacterial Strains: A panel of clinically relevant bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), is used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Assay Setup: The assay is performed in 96-well microtiter plates. Serial dilutions of this compound are prepared in the broth.

  • Incubation: The bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The cytotoxic effect of this compound on cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver cancer, HeLa - cervical cancer) is used.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Biological Activity

This compound has demonstrated notable biological activities, particularly antibacterial and cytotoxic effects.

Table 3: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC29213>50[1]
Staphylococcus aureus N50 (MRSA)>50[1]

Note: In the cited study, this compound exhibited weaker antibacterial activity compared to other mollicellins like Mollicellin H.[1]

Table 4: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)Reference
HepG2 (Human Liver Cancer)>50[1]
HeLa (Human Cervical Cancer)21.35[1]

Biosynthetic Pathway

The biosynthesis of mollicellins involves a complex enzymatic cascade. A proposed biosynthetic pathway has been elucidated through genome mining and heterologous expression studies. The pathway involves a non-reducing polyketide synthase (NR-PKS), a P450 monooxygenase, a decarboxylase, and a prenyltransferase.

Proposed Biosynthetic Pathway of Mollicellins

G A Polyketide Precursors B NR-PKS (MollE) A->B C Polyketide Intermediates B->C D P450 (MollD) Oxidative Coupling C->D E Depsidone Core D->E F Decarboxylase (MollC) E->F G Decarboxylated Depsidone F->G H Prenyltransferase (MollF) G->H I This compound and other Mollicellins H->I

A simplified proposed biosynthetic pathway for mollicellins.

The pathway begins with the synthesis of polyketide intermediates by the NR-PKS enzyme, MollE. A bifunctional P450 monooxygenase, MollD, then catalyzes the oxidative coupling to form the characteristic depsidone skeleton. Subsequent tailoring steps, including decarboxylation by MollC and prenylation by MollF, lead to the formation of this compound and other related mollicellins.

Conclusion

This compound, a depsidone produced by Chaetomium species, represents an interesting natural product with moderate cytotoxic activity. This technical guide has provided a detailed overview of its natural source, discovery, and methods for its study. The provided experimental protocols and biosynthetic pathway information offer a valuable resource for researchers interested in the further investigation of this compound and other related fungal metabolites for potential therapeutic applications. Further studies are warranted to explore the full spectrum of its biological activities and to potentially optimize its structure for enhanced potency and selectivity.

References

Isolating Mollicellin I from Chaetonium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation and purification of Mollicellin I, a depsidone secondary metabolite from Chaetomium species. This compound has garnered interest for its potential biological activities, including antibacterial and cytotoxic properties. This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the experimental workflow.

Introduction

Chaetomium is a genus of saprophytic fungi known for producing a diverse array of bioactive secondary metabolites. Among these are the mollicellins, a group of depsidones that have demonstrated a range of biological effects. This compound, in particular, has been isolated from species such as Chaetomium brasiliense and the endophytic fungus Chaetomium sp. Eef-10.[1] Its potential as an antibacterial and cytotoxic agent makes it a compound of interest for drug discovery and development. This guide details a proven method for the isolation and purification of this compound from a solid-state fermentation of Chaetomium sp. Eef-10.

Experimental Protocol: Isolation of this compound from Chaetomium sp. Eef-10

This protocol is adapted from the methodology described by Ouyang et al. (2018) for the isolation of depsidones from an endophytic Chaetomium species.[1][2]

Fungal Culture and Fermentation
  • Strain: Chaetomium sp. Eef-10, isolated from Eucalyptus exserta.

  • Initial Culture: The fungus is first cultured on potato dextrose agar (PDA) plates at 25°C for 5 days.

  • Seed Culture: Agar plugs from the PDA plates are used to inoculate 500 mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). These seed cultures are incubated on a rotary shaker at 150 rpm and 25°C for 7 days.

  • Solid-State Fermentation: The liquid seed cultures are then used to inoculate sterilized rice medium (6 kg total). The solid-state fermentation is carried out in incubators at 28°C for 60 days.

Extraction and Initial Fractionation
  • Extraction: The fermented rice medium is extracted with methanol (MeOH).

  • Partitioning: The resulting methanol extract is concentrated and then partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate fraction, containing the less polar secondary metabolites including this compound, is collected. The crude extract is also partitioned with petroleum ether.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved by preparative HPLC to yield the pure compound.

Data Presentation

The following tables summarize the quantitative data related to the isolation and biological activity of this compound and related compounds from Chaetomium sp. Eef-10.

CompoundYield (mg) from 6 kg Rice Medium
This compound3
CompoundAntibacterial Activity (IC50 in µg/mL) vs. S. aureus ATCC29213Antibacterial Activity (IC50 in µg/mL) vs. S. aureus N50Cytotoxic Activity (IC50 in µg/mL) vs. HeLa Cells
This compoundYes (specific IC50 not provided)Yes (specific IC50 not provided)Yes (specific IC50 not provided, but active)
Mollicellin GNot ReportedNot Reported13.97
Mollicellin H5.146.21>50
Mollicellin OYes (specific IC50 not provided)Yes (specific IC50 not provided)Not Reported

Visualizations

Experimental Workflow for this compound Isolation

G Experimental Workflow for the Isolation of this compound cluster_0 Fungal Culture & Fermentation cluster_1 Extraction & Fractionation cluster_2 Purification PDA Culture PDA Culture PDB Seed Culture PDB Seed Culture PDA Culture->PDB Seed Culture Solid-State Fermentation Solid-State Fermentation PDB Seed Culture->Solid-State Fermentation Methanol Extraction Methanol Extraction Solid-State Fermentation->Methanol Extraction Extraction Partitioning (EtOAc/H2O) Partitioning (EtOAc/H2O) Methanol Extraction->Partitioning (EtOAc/H2O) Silica Gel Chromatography Silica Gel Chromatography Partitioning (EtOAc/H2O)->Silica Gel Chromatography Purification Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Postulated Signaling Pathways Potentially Affected by Depsidones

While the specific signaling pathways affected by this compound are not yet fully elucidated, other depsidones have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation.[3][4] This diagram illustrates some of these pathways that could be relevant targets for this compound.

G Potential Signaling Pathways Modulated by Depsidones cluster_0 PI3K/AKT Pathway cluster_1 NF-κB Pathway cluster_2 Wnt/β-catenin Pathway Mollicellin_I This compound (and other Depsidones) PI3K PI3K Mollicellin_I->PI3K Inhibition IKK IKK Mollicellin_I->IKK Inhibition Dishevelled Dishevelled Mollicellin_I->Dishevelled Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Promotes NFkB NFkB IKK->NFkB Inflammation_Genes Inflammation_Genes NFkB->Inflammation_Genes Activates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin Inhibits Degradation Gene_Transcription Gene_Transcription beta_catenin->Gene_Transcription Promotes

Caption: A diagram of key signaling pathways potentially inhibited by depsidones.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Fungal Depsidones like Mollicellin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal depsidones, a class of polyketide natural products, have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Among these, the mollicellins, produced by various fungi, represent a structurally intriguing subgroup. This technical guide provides an in-depth exploration of the biosynthetic pathway of fungal depsidones, with a specific focus on the recently elucidated pathway for mollicellins, including Mollicellin I. The information presented herein is based on the functional characterization of a depsidone-encoding gene cluster from Ovatospora sp. SCSIO SY280D through heterologous expression in Aspergillus nidulans.

Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of mollicellins is orchestrated by a dedicated gene cluster containing a set of enzymes that catalyze a series of intricate chemical transformations. The pathway commences with the synthesis of a polyketide backbone, followed by cyclization, dimerization, and a key oxidative cyclization to form the characteristic depsidone core. Subsequent tailoring reactions, such as hydroxylation and prenylation, lead to the diverse array of mollicellin structures.

The proposed biosynthetic pathway for mollicellins, based on the heterologous expression of the moll gene cluster, is as follows:

  • Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), MollE , which iteratively condenses acetyl-CoA and malonyl-CoA units to produce two different monocyclic aromatic polyketides.

  • Dimerization (Depside Formation): The two polyketide monomers are then esterified by the C-terminal thioesterase (TE) domain of MollE to form a depside intermediate.

  • Oxidative Cyclization (Depsidone Formation): A key step in the pathway is the formation of the ether linkage that defines the depsidone structure. This reaction is catalyzed by a bifunctional cytochrome P450 monooxygenase, MollD . MollD first catalyzes the oxidative C-O bond formation to yield the depsidone core.

  • Hydroxylation: In a subsequent step, the same cytochrome P450 enzyme, MollD, is responsible for the hydroxylation of the depsidone intermediate.

  • Decarboxylation: A decarboxylase, MollF , then removes a carboxyl group from the depsidone intermediate.

  • Prenylation: Finally, an aromatic prenyltransferase, MollG , attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, yielding various prenylated mollicellins.

The following Graphviz diagram illustrates the core biosynthetic pathway of mollicellins.

Mollicellin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA MollE (NR-PKS) MollE (NR-PKS) Acetyl-CoA->MollE (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->MollE (NR-PKS) DMAPP DMAPP Mollicellins Mollicellins DMAPP->Mollicellins Depside Intermediate Depside Intermediate MollE (NR-PKS)->Depside Intermediate Dimerization Depsidone Intermediate 1 Depsidone Intermediate 1 Depside Intermediate->Depsidone Intermediate 1 MollD (P450) Ether Formation Depsidone Intermediate 2 Depsidone Intermediate 2 Depsidone Intermediate 1->Depsidone Intermediate 2 MollD (P450) Hydroxylation Depsidone Intermediate 3 Depsidone Intermediate 3 Depsidone Intermediate 2->Depsidone Intermediate 3 MollF (Decarboxylase) Depsidone Intermediate 3->Mollicellins MollG (Prenyltransferase)

Core biosynthetic pathway of mollicellins.

Quantitative Data from Heterologous Expression

The heterologous expression of the moll gene cluster in Aspergillus nidulans A1145 led to the production of several new mollicellin derivatives. While precise kinetic data for each enzyme is not yet available, the production yields of the novel compounds provide valuable quantitative insight into the efficiency of the reconstituted pathway.

CompoundStructureProduction Yield (mg/L)[1]
Mollicellin ZA novel depsidone~1.5
Mollicellin Z1A novel depsidone~2.0

Note: The yields are approximate and were determined from HPLC analysis of the culture extracts.

Experimental Protocols

The elucidation of the mollicellin biosynthetic pathway relied on a series of key molecular biology and analytical chemistry techniques. The following sections provide a detailed overview of the methodologies employed.

Gene Cluster Identification and Cloning

The biosynthetic gene cluster for mollicellins (moll) was identified from the genome sequence of Ovatospora sp. SCSIO SY280D using bioinformatics tools for secondary metabolite gene cluster prediction. The individual genes (mollD, mollE, mollF, mollG) were amplified from the genomic DNA by PCR using high-fidelity DNA polymerase. The amplified gene fragments were then cloned into fungal expression vectors under the control of an inducible promoter.

Heterologous Expression in Aspergillus nidulans

The expression plasmids containing the moll genes were introduced into the protoplasts of Aspergillus nidulans A1145 using a polyethylene glycol (PEG)-mediated transformation protocol. Transformants were selected on appropriate selective media. For metabolite production, the fungal transformants were cultivated in a suitable liquid medium, and gene expression was induced at a specific time point by the addition of an inducer.

The general workflow for heterologous expression is depicted in the following diagram:

Heterologous_Expression_Workflow Start Start Genomic DNA Extraction\n(Ovatospora sp.) Genomic DNA Extraction (Ovatospora sp.) Start->Genomic DNA Extraction\n(Ovatospora sp.) End End PCR Amplification\nof moll Genes PCR Amplification of moll Genes Genomic DNA Extraction\n(Ovatospora sp.)->PCR Amplification\nof moll Genes Cloning into\nExpression Vectors Cloning into Expression Vectors PCR Amplification\nof moll Genes->Cloning into\nExpression Vectors Protoplast Preparation\n(A. nidulans) Protoplast Preparation (A. nidulans) Cloning into\nExpression Vectors->Protoplast Preparation\n(A. nidulans) PEG-mediated\nTransformation PEG-mediated Transformation Protoplast Preparation\n(A. nidulans)->PEG-mediated\nTransformation Selection of\nTransformants Selection of Transformants PEG-mediated\nTransformation->Selection of\nTransformants Liquid Culture and\nInduction of Gene Expression Liquid Culture and Induction of Gene Expression Selection of\nTransformants->Liquid Culture and\nInduction of Gene Expression Metabolite Extraction Metabolite Extraction Liquid Culture and\nInduction of Gene Expression->Metabolite Extraction HPLC and LC-MS/MS\nAnalysis HPLC and LC-MS/MS Analysis Metabolite Extraction->HPLC and LC-MS/MS\nAnalysis Structure Elucidation\n(NMR) Structure Elucidation (NMR) HPLC and LC-MS/MS\nAnalysis->Structure Elucidation\n(NMR) Structure Elucidation\n(NMR)->End

Workflow for heterologous expression of the mollicellin gene cluster.
Metabolite Analysis

After cultivation, the fungal mycelium and culture broth were separated. The secondary metabolites were extracted from both fractions using an organic solvent (e.g., ethyl acetate). The crude extract was then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS/MS) to identify the produced compounds. The structures of novel compounds were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationships in Pathway Elucidation

The function of each gene in the moll cluster was determined by a combinatorial gene expression approach. By expressing different combinations of the genes in A. nidulans, the specific role of each enzyme in the biosynthetic pathway could be deduced. For example, the expression of mollE alone led to the production of the depside precursor, confirming its role as the PKS. The co-expression of mollE and mollD resulted in the formation of the depsidone core, establishing the function of MollD as the key oxidase. This systematic approach allowed for the stepwise reconstruction of the entire biosynthetic pathway.

The logical relationship for functional gene characterization is illustrated below:

Gene_Function_Logic Hypothesis Hypothesis Express mollE alone Express mollE alone Hypothesis->Express mollE alone Co-express mollE + mollD Co-express mollE + mollD Hypothesis->Co-express mollE + mollD Co-express mollE + mollD + mollF Co-express mollE + mollD + mollF Hypothesis->Co-express mollE + mollD + mollF Co-express all moll genes Co-express all moll genes Hypothesis->Co-express all moll genes Conclusion Conclusion Observe Depside Production Observe Depside Production Express mollE alone->Observe Depside Production Conclusion_MollE MollE is the NR-PKS Observe Depside Production->Conclusion_MollE Confirms PKS function Observe Depsidone Production Observe Depsidone Production Co-express mollE + mollD->Observe Depsidone Production Conclusion_MollD MollD is the P450 monooxygenase Observe Depsidone Production->Conclusion_MollD Confirms Oxidase function Observe Decarboxylated Depsidone Observe Decarboxylated Depsidone Co-express mollE + mollD + mollF->Observe Decarboxylated Depsidone Conclusion_MollF MollF is the Decarboxylase Observe Decarboxylated Depsidone->Conclusion_MollF Confirms Decarboxylase function Observe Prenylated Mollicellins Observe Prenylated Mollicellins Co-express all moll genes->Observe Prenylated Mollicellins Conclusion_MollG MollG is the Prenyltransferase Observe Prenylated Mollicellins->Conclusion_MollG Confirms Prenyltransferase function

References

Mollicellin I: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I is a naturally occurring depsidone, a class of polyketide secondary metabolites produced by various fungi, particularly from the genus Chaetomium.[1][2] Depsidones are characterized by a dibenzo[b,e][2][3]dioxepin-11-one core structure and exhibit a wide range of biological activities, including antibacterial, cytotoxic, and mutagenic properties.[3][4] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is critical for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₂₁H₂₂O₆[2]
Molecular Weight 370.4 g/mol [2]
IUPAC Name 2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][2][3]benzodioxepin-6-one[2]
NMR Spectroscopic Data

The structural backbone and the precise arrangement of functional groups in this compound were elucidated through comprehensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: ¹³C NMR Data for this compound (acetone-d₆, 150 MHz)

Positionδc (ppm)
1108.99
1a152.02
2116.12
3162.15
4108.31
4a161.12
5a142.12
6116.72
7149.82
8112.92
9137.22
9a111.42
1'21.80
2'123.15
3'131.85
4'25.91
5'17.97
1-CH₃12.67
8-CH₃20.92
7-CH₂OH56.12
C=O164.12

Data extracted from Ouyang et al., 2018, for compound 7 (this compound).[3]

Table 2: ¹H NMR Data for this compound (acetone-d₆, 600MHz)

PositionδH (ppm)MultiplicityJ (Hz)
H-66.51s
H-1'3.39d7.2
H-2'5.23t7.2
H-4'1.76s
H-5'1.68s
1-CH₃2.19s
8-CH₃2.51s
7-CH₂OH4.63s
3-OH9.78s
7-OH8.86s

Data extracted from Ouyang et al., 2018, for compound 7 (this compound).[3]

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis is crucial for determining the elemental composition of a molecule with high accuracy. For a related compound, Mollicellin O (C₂₃H₂₆O₆), a prominent pseudomolecular ion peak was observed at m/z 421.1616 [M + Na]⁺ in the HR-ESI-MS spectrum, which was used to establish its molecular formula.[3] A similar analysis would have been performed for the initial structure elucidation of this compound.

Experimental Protocols

The isolation and purification of this compound typically involve standard chromatographic techniques applied to fungal extracts. The general workflow is outlined below.

Isolation and Purification of this compound from Chaetomium sp.

A representative protocol for the isolation of depsidones from a fungal culture is as follows:

  • Fermentation and Extraction: The fungal strain (e.g., Chaetomium sp. Eef-10) is cultured on a solid or in a liquid medium. The fermented material is then extracted with an organic solvent such as methanol or ethyl acetate to obtain a crude extract.[5]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between petroleum ether, ethyl acetate, and water.[5]

  • Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques for further purification. These methods may include:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

  • Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, HR-ESI-MS, etc.) to determine its structure.

G cluster_extraction Extraction & Initial Fractionation cluster_purification Purification cluster_analysis Analysis FungalCulture Fungal Culture (Chaetomium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Polarity-Based Fractions Partitioning->Fractions SilicaGel Silica Gel Chromatography Fractions->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR MS HR-ESI-MS PureCompound->MS Structure Structure Elucidation NMR->Structure MS->Structure

Fig. 1: Experimental workflow for the isolation and structure elucidation of this compound.

Chemical Properties

This compound, as a depsidone, possesses a relatively rigid tricyclic core with several functional groups that dictate its chemical reactivity and physical properties. The presence of phenolic hydroxyl groups, a lactone (ester) linkage, an ether linkage, and a prenyl side chain are key structural features. These groups can participate in various chemical reactions, such as ester hydrolysis, ether cleavage (under harsh conditions), and electrophilic aromatic substitution. The phenolic hydroxyls also impart acidic properties and antioxidant potential.

Biological Activity and Chemical Properties

This compound has demonstrated notable biological activities, particularly antibacterial and cytotoxic effects.

Antibacterial Activity

This compound has been shown to exhibit antibacterial activity against Gram-positive bacteria.[3]

Table 3: Antibacterial Activity of this compound

Bacterial StrainActivity (IC₅₀ µg/mL)
Staphylococcus aureus ATCC29213>50
Staphylococcus aureus N50 (MRSA)>50

Data from Ouyang et al., 2018, indicates that while other Mollicellins showed activity, this compound's IC₅₀ was above the tested concentration range in that particular study, suggesting weaker activity compared to its analogs under those conditions.[3]

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against human cancer cell lines.

Table 4: Cytotoxic Activity of this compound

Cell LineActivity (IC₅₀ µg/mL)
HepG2 (Human liver cancer)>50
HeLa (Human cervical cancer)21.35

Data from Ouyang et al., 2018.[6]

Proposed Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, studies on other depsidones suggest a plausible mechanism involving the induction of apoptosis. This often occurs through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the PI3K/AKT pathway. A proposed signaling cascade is illustrated below.

G MollicellinI This compound Cell Cancer Cell MollicellinI->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS PI3K PI3K ROS->PI3K inhibition Bax Bax (pro-apoptotic) ROS->Bax activation AKT AKT PI3K->AKT activation Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 activation Bcl2->Bax inhibition Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a well-characterized depsidone with a defined chemical structure and known antibacterial and cytotoxic properties. This technical guide has summarized the key data regarding its structure elucidation, chemical properties, and biological activities, providing a solid foundation for further research. Future studies could focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its mechanism of action and to explore its potential as a lead compound in drug development programs. The detailed experimental protocols and compiled data herein serve as a valuable starting point for such endeavors.

References

Preliminary Biological Screening of Mollicellin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. The document outlines the cytotoxic and antibacterial properties of this compound, supported by quantitative data. Furthermore, it details standardized experimental protocols for assessing cytotoxicity, antibacterial, antioxidant, and anti-inflammatory activities, which are crucial for the preliminary evaluation of natural product drug candidates.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodEndpointIC₅₀ (µg/mL)
HeLaMTTCytotoxicity21.35[1]

Table 2: Antibacterial Activity of this compound

Bacterial StrainAssay MethodActivity
Staphylococcus aureus ATCC29213Broth MicrodilutionExhibited antibacterial activity[1][2]
Staphylococcus aureus N50 (MRSA)Broth MicrodilutionExhibited antibacterial activity[1][2]

Note: Specific IC₅₀ or Minimum Inhibitory Concentration (MIC) values for the antibacterial activity of this compound were not available in the reviewed literature. The source indicates that activity was observed.

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below. These protocols are based on standard laboratory procedures and the methods referenced in the cited literature.

Cytotoxicity Screening: MTT Assay

The cytotoxic activity of this compound against human cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_mollicellin Add this compound at various concentrations incubate_24h->add_mollicellin incubate_treatment Incubate for 24-72h add_mollicellin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Prepare serial dilutions of this compound in 96-well plate inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate plate at 37°C for 16-20h inoculate_wells->incubate_plate observe_growth Observe for visible bacterial growth incubate_plate->observe_growth determine_mic Determine the Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_samples Prepare this compound solutions mix_solutions Mix this compound and DPPH solutions prepare_samples->mix_solutions prepare_dpph Prepare DPPH radical solution prepare_dpph->mix_solutions incubate_dark Incubate in the dark for 30 min mix_solutions->incubate_dark read_absorbance Read absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate % scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50 Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay NO Measurement cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound incubate_24h_1->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_reaction Add Griess reagent collect_supernatant->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance quantify_nitrite Quantify nitrite concentration read_absorbance->quantify_nitrite determine_ic50 Determine IC50 value quantify_nitrite->determine_ic50

References

Technical Guide: Antibacterial Activity of Mollicellin Analogs Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus continues to pose a significant threat to public health due to its ability to cause a wide range of infections and the emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA). The exploration of novel antimicrobial agents is crucial to combat this challenge. Mollicellins, a class of depsidones isolated from fungi, have demonstrated promising antibacterial properties. This technical guide provides an in-depth overview of the reported antibacterial activity of Mollicellin analogs against S. aureus, focusing on available quantitative data, experimental methodologies, and a proposed mechanism of action.

Quantitative Antimicrobial Activity

The antibacterial efficacy of several mollicellin compounds has been evaluated against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. The available data, primarily presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are summarized below.

Table 1: In Vitro Activity of Mollicellin Analogs against Staphylococcus aureus

CompoundBacterial StrainActivity MetricValue (µg/mL)
Mollicellin H S. aureus ATCC29213 (MSSA)IC505.14[1]
S. aureus N50 (MRSA)IC506.21[1]
Mollicellin Analogs (including H) S. aureus and MRSAMIC6.25 - 12.5[2][3]
Mollicellin I S. aureus ATCC29213 (MSSA)Exhibited ActivityNot Quantified[1]
S. aureus N50 (MRSA)Exhibited ActivityNot Quantified[1]
Mollicellin O S. aureus ATCC29213 (MSSA)Exhibited ActivityNot Quantified[1][4]
S. aureus N50 (MRSA)Exhibited ActivityNot Quantified[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of antibacterial activity of mollicellins are not explicitly published. However, based on standard microbiological practices referenced in the literature, the following methodologies are representative of the likely procedures used.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Protocol:

  • Bacterial Strain Preparation: S. aureus strains (e.g., ATCC 29213 for MSSA and clinical isolates for MRSA) are cultured on a suitable agar medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.

  • Inoculum Preparation: A few colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Preparation: A stock solution of the Mollicellin compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compound. The plate also includes a growth control (no compound) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A logarithmic-phase culture of S. aureus is prepared by inoculating fresh CAMHB and incubating until the desired optical density is reached. The culture is then diluted to a starting concentration of approximately 5 x 105 CFU/mL.

  • Exposure to Compound: The bacterial suspension is treated with the Mollicellin compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the compound is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated onto MHA plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Proposed Mechanism of Action and Signaling Pathway Disruption

While the precise molecular mechanism of action for mollicellins against S. aureus has not been fully elucidated, the general activity of depsidones and other antimicrobial small molecules suggests a primary effect on the bacterial cell envelope.

The proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. This is a common mechanism for various antimicrobial peptides and small molecules.

Below is a conceptual workflow of a time-kill assay and a diagram illustrating the proposed mechanism of action.

Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Analysis start Start prep_culture Prepare Log-Phase S. aureus Culture start->prep_culture adjust_inoculum Adjust Inoculum to ~5x10^5 CFU/mL prep_culture->adjust_inoculum add_compound Add Mollicellin Analog (e.g., 1x, 2x, 4x MIC) adjust_inoculum->add_compound growth_control Growth Control (No Compound) sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) add_compound->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on MHA serial_dilution->plating incubation Incubate at 37°C plating->incubation colony_count Count CFUs incubation->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end End plot_data->end

Caption: Experimental workflow for a time-kill assay.

Proposed_Mechanism_of_Action Proposed Mechanism of Mollicellin Action on S. aureus cluster_cell Staphylococcus aureus Cell cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane leakage Leakage of Intracellular Contents cell_membrane->leakage Leads to cytoplasm Cytoplasm (Ions, Metabolites, etc.) mollicellin This compound disruption Membrane Disruption & Permeabilization mollicellin->disruption Interacts with death Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

Conclusion

While specific data for this compound is limited, the available information on its close analogs, particularly Mollicellin H, demonstrates significant antibacterial activity against both MSSA and MRSA. The likely mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to other cellular processes. Further research is warranted to fully characterize the antibacterial profile of this compound, including detailed MIC/MBC determinations, time-kill kinetics, and in-depth mechanistic studies. Such investigations will be crucial in determining its potential as a lead compound for the development of new anti-staphylococcal therapies.

References

Technical Guide: Cytotoxic Effects of Mollicellin I on HeLa Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10, on human cervical adenocarcinoma (HeLa) cell lines. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathway and experimental workflow.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against the HeLa cancer cell line. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for cytotoxicity.

CompoundCell LineIC50 Value (µg/mL)Citation
This compoundHeLa21.35[1]

Experimental Protocols

The primary method for assessing the cytotoxicity of this compound on HeLa cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

MTT Assay for Cytotoxicity Assessment of this compound on HeLa Cells

Objective: To determine the concentration-dependent cytotoxic effect of this compound on HeLa cells and calculate the IC50 value.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • HeLa cells are harvested from a culture flask and a cell suspension is prepared.

    • Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM.[2]

    • The plate is incubated for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • A series of dilutions of this compound are prepared from the stock solution in complete DMEM.

    • The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound.

    • Control wells should include cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration of this compound, and wells with medium only (no cells) to serve as a blank.

    • The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well.[2]

    • The plate is incubated for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from each well.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[2]

    • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

    • The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for this compound-induced cytotoxicity in HeLa cells has not been elucidated, studies on other depsidone derivatives, such as Curdepsidone A, in HeLa cells suggest a plausible mechanism involving the induction of apoptosis through the ROS/PI3K/AKT signaling pathway.[1] Depsidones are a class of polyphenolic compounds known for various biological activities, including cytotoxic effects.[1]

Putative Signaling Pathway for Depsidone-Induced Apoptosis in HeLa Cells

G Mollicellin_I This compound ROS Increased ROS Production Mollicellin_I->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT Mitochondrion Mitochondrion AKT->Mitochondrion Inhibition of pro-apoptotic factors Apoptosis Apoptosis Mitochondrion->Apoptosis Release of cytochrome c

Caption: Putative signaling pathway of this compound in HeLa cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Cell Seeding in 96-well Plate HeLa_Culture->Cell_Seeding Mollicellin_I_Prep This compound Dilution Series Treatment Treatment with this compound Mollicellin_I_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (Microplate Reader) Formazan_Solubilization->Absorbance_Reading Data_Processing Calculation of Cell Viability (%) Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Preliminary Insights into the Mechanism of Action of Mollicellin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I, a depsidone natural product isolated from fungi, has demonstrated notable biological activities, including antibacterial and cytotoxic effects. As with many novel bioactive compounds, a comprehensive understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the preliminary findings on the bioactivity of this compound and related depsidones, outlines the experimental methodologies used in these initial studies, and explores potential mechanisms through which it may exert its effects.

Quantitative Bioactivity Data

The initial characterization of this compound and its analogs has focused on determining their inhibitory concentrations against various cell lines and bacterial strains. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Antibacterial Activity of Mollicellin Analogs against Staphylococcus aureus

CompoundS. aureus ATCC 29213 IC50 (µg/mL)S. aureus N50 (MRSA) IC50 (µg/mL)
Mollicellin O--
Mollicellin H5.146.21
This compound--
Mollicellin G--

Note: Specific IC50 values for this compound against these strains were not explicitly detailed in the reviewed literature, though it was stated to exhibit antibacterial activity[1][2].

Table 2: Cytotoxic Activity of Mollicellin Analogs

CompoundHepG2 (Human Liver Cancer) IC50 (µg/mL)HeLa (Human Cervical Cancer) IC50 (µg/mL)
Mollicellin G19.6413.97
Mollicellin H6.83> 50
This compound-21.35

Note: The cytotoxic activity of this compound against HepG2 was not specified in the reviewed literature[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound and its analogs.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against a specific bacterium.

  • Bacterial Culture Preparation: A fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of bacterial growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The IC50 value is determined as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

experimental_workflow cluster_antibacterial Antibacterial Susceptibility Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Prepare Bacterial Culture A3 Inoculate Microplate A1->A3 A2 Prepare this compound Dilutions A2->A3 A4 Incubate A3->A4 A5 Measure OD600 A4->A5 A6 Calculate IC50 A5->A6 C1 Culture Cancer Cells C2 Treat with this compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: Experimental workflows for antibacterial and cytotoxicity assays.

Preliminary Studies on the Mechanism of Action

While direct mechanistic studies on this compound are limited, the broader class of depsidones has been investigated for various biological activities[3]. Based on the known mechanisms of other antibacterial agents and the chemical structure of this compound, several potential modes of action can be hypothesized.

Potential Interaction with Bacterial Cell Membranes

Many natural product antibiotics exert their effects by disrupting the integrity of the bacterial cell membrane. The lipophilic nature of the depsidone core structure could facilitate its insertion into the lipid bilayer, leading to pore formation, depolarization, and leakage of essential intracellular components.

Potential Inhibition of DNA and Protein Synthesis

Some antimicrobial compounds interfere with essential cellular processes such as DNA replication and protein synthesis.

  • DNA Gyrase and Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. The planar aromatic rings of the depsidone structure could potentially intercalate into the DNA or bind to the active sites of these enzymes.

  • Ribosome Inhibition: Interference with the bacterial ribosome can halt protein synthesis, which is a common mechanism for many antibiotics.

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Some antimicrobial agents are known to disrupt the electron transport chain or other metabolic processes, leading to an increase in ROS production.

The following diagram illustrates these potential mechanisms of action.

potential_mechanisms cluster_cell Bacterial Cell Mollicellin_I This compound Membrane Cell Membrane Mollicellin_I->Membrane Interacts with DNA_Gyrase DNA Gyrase / Topoisomerase Mollicellin_I->DNA_Gyrase Inhibits Ribosome Ribosome Mollicellin_I->Ribosome Inhibits Metabolism Metabolic Processes Mollicellin_I->Metabolism Disrupts Disruption Membrane Disruption Membrane->Disruption DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition ROS_Induction ROS Induction Metabolism->ROS_Induction Cell_Death Cell Death Disruption->Cell_Death DNA_Damage->Cell_Death Protein_Synthesis_Inhibition->Cell_Death ROS_Induction->Cell_Death

Caption: Potential antibacterial mechanisms of action for this compound.

Conclusion and Future Directions

The preliminary data on this compound and its analogs indicate promising antibacterial and cytotoxic activities. However, a significant gap remains in our understanding of its precise mechanism of action. Future research should focus on elucidating these mechanisms through targeted studies, including:

  • Membrane permeabilization assays: To investigate the effect of this compound on bacterial cell membrane integrity.

  • Enzyme inhibition assays: To assess the inhibitory activity against key bacterial enzymes like DNA gyrase, topoisomerases, and components of the protein synthesis machinery.

  • Gene and protein expression profiling: To identify cellular pathways affected by this compound treatment.

  • ROS detection assays: To determine if this compound induces oxidative stress in bacteria.

A thorough investigation into these areas will be instrumental in validating the therapeutic potential of this compound and guiding the development of this promising natural product.

References

Spectroscopic Data of Mollicellin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10.[1][2][3] The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

ParameterObserved ValueMolecular Formula
Ion [M+H]⁺-C₂₁H₂₂O₆
Ion [M+Na]⁺-C₂₁H₂₁O₆Na

Note: Specific m/z values were not detailed in the provided search results, but the molecular formula was established via HR-ESI-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Data

The structure of this compound was elucidated using 1D and 2D NMR spectroscopy.[1][2][3] The ¹H and ¹³C NMR data were recorded in acetone-d₆.

¹H NMR Data (600 MHz, acetone-d₆)
PositionδH (ppm)MultiplicityJ (Hz)
26.68s
66.86s
2'4.77s
3'3.33d
4'5.02t
6'1.62s
7'1.74s
8'--
9'--
10'--
11'--
3-OH9.02br s
7-OH9.02br s
¹³C NMR Data (150 MHz, acetone-d₆)
PositionδC (ppm)
1162.45
2106.36
3161.16
4116.32
4a137.00
5149.90
5a152.57
6123.08
7-
8-
9-
1'164.0
2'62.35
3'25.76
4'123.15
5'131.85
6'25.91
7'17.97
8'20.92
9'12.67
10'21.80
11'-

Note: Some chemical shift values were not explicitly assigned to a specific carbon atom in the provided data.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited.

NMR Spectroscopy

Standard 1D and 2D NMR spectra were acquired using a Bruker Avance-600 NMR spectrometer.[1] The proton (¹H) NMR spectra were recorded at 600 MHz, and the carbon (¹³C) NMR spectra were recorded at 150 MHz.[1] The solvent used for dissolving the sample of this compound was acetone-d₆.[1]

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS spectra were obtained on a Q-TOF mass spectrometer from Bruker maXis, equipped with an electrospray ionization (ESI) interface.[1] This technique was utilized to establish the molecular formula of this compound.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation fungus Endophytic Fungus (Chaetomium sp. Eef-10) extraction Solvent Extraction fungus->extraction chromatography Chromatographic Separation (Silica Gel, Sephadex LH-20) extraction->chromatography nmr NMR Spectroscopy (1D and 2D) chromatography->nmr ms HR-ESI-MS chromatography->ms structure Structure Elucidation of this compound nmr->structure ms->structure data_tables Tabulation of Spectroscopic Data structure->data_tables

Workflow for Isolation and Spectroscopic Analysis of this compound.

References

Methodological & Application

Protocol for Mollicellin I Extraction from Endophytic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and purification of Mollicellin I, a depsidone with known biological activities, from endophytic fungi. The primary producing organism cited in the literature is Chaetomium sp. Eef-10, an endophyte isolated from Eucalyptus exserta.[1][2][3] This protocol is designed to guide researchers through the process of fungal fermentation, metabolite extraction, and purification.

Fungal Strain and Culture Maintenance

The primary source of this compound is the endophytic fungus Chaetomium sp. Eef-10.[1][2][3] This strain should be maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For experimental use, the fungus is cultured on PDA medium in Petri dishes.

Fermentation for this compound Production

The production of this compound is achieved through a two-stage fermentation process.

2.1. Seed Culture Preparation

A seed culture is first prepared to generate a sufficient amount of fungal biomass for inoculation into the production medium.

Protocol:

  • Aseptically transfer three agar plugs (approximately 0.5 x 0.5 cm) of a 5-day-old culture of Chaetomium sp. Eef-10 grown on PDA into a 500 mL Erlenmeyer flask.

  • The flask should contain 200 mL of sterile Potato Dextrose Broth (PDB).

  • Incubate the flask on a rotary shaker at 150 rpm for 7 days at a controlled temperature of 25°C.[4]

2.2. Solid-State Fermentation

Solid-state fermentation on a rice medium is employed for the large-scale production of this compound.

Protocol:

  • Prepare the solid medium by autoclaving rice in spawn bags or Fernbach flasks. A common ratio is 1:2 rice to distilled water (e.g., 1000 g of rice with 2000 mL of distilled H₂O).[5]

  • Inoculate the sterilized rice medium with the seed culture. For 6 kg of sterilized rice, the entire 200 mL of the seed culture can be used.[4]

  • Incubate the inoculated rice medium in a static incubator at 28°C for 60 days.[4] During this period, the fungus will colonize the rice and produce secondary metabolites, including this compound.

Extraction of Crude this compound

Following the fermentation period, the fungal biomass and the rice medium are harvested for the extraction of secondary metabolites.

Protocol:

  • The solid fermented material is extracted exhaustively with methanol (MeOH).[1] The exact volume of methanol will depend on the scale of the fermentation, but a common practice is to use a solvent-to-biomass ratio that ensures complete immersion and extraction.

  • The methanolic extract is then filtered to remove the solid biomass.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract and enriches the fraction containing this compound.

Protocol:

  • The concentrated crude extract is resuspended in water and partitioned successively with petroleum ether and then ethyl acetate (EtOAc).[1]

  • The ethyl acetate fraction, which will contain the moderately polar depsidones like this compound, is collected.

  • The ethyl acetate is then evaporated under reduced pressure to yield a dried, enriched extract.

Purification of this compound

The final purification of this compound from the ethyl acetate fraction is achieved through a combination of chromatographic techniques. This is a generalized protocol, and the specific parameters may need to be optimized based on the observed separation.

5.1. Column Chromatography

Protocol:

  • The dried ethyl acetate extract is adsorbed onto a small amount of silica gel.

  • This is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane or petroleum ether).

  • The column is eluted with a gradient of increasing polarity, typically using mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

  • The fractions from the column chromatography containing this compound are pooled, dried, and redissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Further purification is performed on a semi-preparative HPLC system equipped with a C18 column.[1]

  • A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The purity of the final compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data reported for the production of this compound.

ParameterValueSource
Fungal StrainChaetomium sp. Eef-10[1]
Initial Culture MediumPotato Dextrose Agar (PDA)[4]
Seed Culture MediumPotato Dextrose Broth (PDB)[4]
Production MediumRice[4]
Seed Culture Incubation7 days at 25°C, 150 rpm[4]
Solid Fermentation Incubation60 days at 28°C, static[4]
Extraction SolventMethanol[1]
Partitioning SolventsPetroleum Ether, Ethyl Acetate[1]
Final Yield of this compound3 mg from 6 kg of rice culture[4]

Experimental Workflow and Biosynthetic Pathway

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and the proposed biosynthetic pathway for depsidones.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis fungal_culture Chaetomium sp. Eef-10 on PDA seed_culture Seed Culture in PDB (7 days, 25°C, 150 rpm) fungal_culture->seed_culture solid_fermentation Solid-State Fermentation on Rice (60 days, 28°C) seed_culture->solid_fermentation methanol_extraction Methanol Extraction solid_fermentation->methanol_extraction solvent_partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) methanol_extraction->solvent_partitioning column_chromatography Silica Gel Column Chromatography solvent_partitioning->column_chromatography Ethyl Acetate Fraction hplc Semi-Preparative HPLC (C18) column_chromatography->hplc mollicellin_i Pure this compound hplc->mollicellin_i

Caption: Experimental workflow for this compound extraction.

biosynthetic_pathway cluster_pathway Biosynthesis of Depsidones acetyl_coa Acetyl-CoA + Malonyl-CoA orsellinic_acid Orsellinic Acid Units acetyl_coa->orsellinic_acid Polyketide Synthase (PKS) depside Depside Intermediate orsellinic_acid->depside Esterification depsidone Depsidone (e.g., this compound) depside->depsidone Cytochrome P450 (Oxidative Coupling - Ether Linkage)

Caption: Proposed biosynthetic pathway for depsidones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mollicellin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Mollicellin I, a depsidone-class fungal metabolite, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles of reversed-phase chromatography, widely employed for the separation of secondary metabolites from complex fungal extracts. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual workflow to guide researchers in isolating this compound for further study and development.

Introduction

This compound is a member of the depsidone family of natural products, which are polycyclic compounds produced by various fungi.[1][2] These metabolites are of significant interest to the scientific community due to their potential biological activities. Efficient purification of this compound from crude fungal extracts is crucial for accurate bioactivity screening, structural elucidation, and subsequent drug development efforts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and commonly utilized technique for the isolation of such fungal metabolites.[3][4][5] This method separates compounds based on their hydrophobicity, offering high resolution and reproducibility.

Data Presentation

The following table summarizes the typical quantitative data expected from the HPLC purification of this compound. Please note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterExpected Value
Retention Time (t_R) 15 - 25 minutes
Purity (post-purification) > 95% (as determined by peak area)
Recovery Yield Variable (dependent on initial concentration and number of purification steps)
UV-Vis λ_max 254 nm, 280 nm, 310 nm

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a prepared fungal extract using a preparative HPLC system.

1. Sample Preparation

  • Extraction: Fungal biomass is typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing a mixture of secondary metabolites.[1][2][4]

  • Pre-purification (Optional but Recommended): The crude extract can be fractionated using techniques like solid-phase extraction (SPE) or column chromatography to enrich the fraction containing this compound before HPLC.

  • Final Sample Preparation: The enriched fraction is dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a small volume of methanol or acetonitrile) and filtered through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is recommended.

  • Column: A reversed-phase C18 column is a suitable choice for this separation.[3][4]

    • Example: A C18 column (250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitoring at 254 nm is a good starting point. A DAD can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection.[4]

  • Injection Volume: 500 µL (this can be optimized based on the concentration of the sample and the column capacity).

3. Gradient Elution Program

A gradient elution is necessary to effectively separate this compound from other components in the extract.[3][4]

Time (minutes)% Solvent A% Solvent B
09010
59010
351090
401090
419010
509010

4. Fraction Collection and Post-Purification Processing

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm the purity of the isolated this compound.

  • Solvent Evaporation: The solvent from the purified fractions is removed, typically using a rotary evaporator or a lyophilizer, to yield the purified solid compound.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Purification fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract pre_purification Pre-purification (e.g., SPE) crude_extract->pre_purification filtered_sample Filtered Sample pre_purification->filtered_sample hplc_injection Inject onto Preparative HPLC filtered_sample->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_compound Pure this compound solvent_evaporation->pure_compound final_product Final Product pure_compound->final_product Characterization & Further Use

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a robust starting point for the successful purification of this compound from fungal extracts. Optimization of the gradient profile, flow rate, and sample loading may be necessary to achieve the desired purity and yield depending on the specific characteristics of the crude extract. This method will enable researchers to obtain high-purity this compound for a wide range of scientific applications.

References

Application Notes and Protocols for Antimicrobial Susceptibility Assays with Mollicellin I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mollicellin I is a depsidone, a class of secondary metabolites, isolated from the endophytic fungus Chaetomium sp.[1][2][3]. Emerging research has identified its potential as an antimicrobial agent. Specifically, studies have demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria, including sensitive and resistant strains of Staphylococcus aureus (S. aureus)[1][2][4]. However, it has not shown inhibitory activity against tested Gram-negative bacteria[4]. These findings underscore the potential of this compound in the development of new therapeutics.

This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are tailored for researchers, scientists, and drug development professionals investigating the antimicrobial properties of natural products.[5][6][7] The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism.[8] The core principle involves exposing a standardized population of microorganisms to varying concentrations of the antimicrobial agent. The results are typically quantified in two ways:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common technique used to determine MIC values.[6][10][11]

  • Zone of Inhibition: This is the area of no microbial growth surrounding an antimicrobial-impregnated disk on an agar plate.[5][12] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. The Kirby-Bauer disk diffusion method is a standardized procedure for this type of testing.[12]

Preliminary Steps: Solubility and Stability Testing

Before initiating antimicrobial assays, it is crucial to determine the solubility and stability of this compound in the proposed testing medium to ensure accurate and reproducible results.

Objective: To identify a suitable solvent for this compound that is miscible with the culture medium and has no intrinsic antimicrobial activity at the concentration used.

Protocol:

  • Solvent Selection: Test the solubility of this compound in various solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a common choice for natural products.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in the selected solvent.

  • Stability Assessment:

    • Dilute the stock solution in the intended broth medium (e.g., Mueller-Hinton Broth) to the highest concentration that will be tested.

    • Incubate the solution under the same conditions as the planned susceptibility assay (e.g., 35-37°C for 18-24 hours).

    • Visually inspect for any precipitation or color change, which would indicate insolubility or instability.

  • Solvent Toxicity Control: Perform a control experiment to ensure the solvent itself does not inhibit microbial growth at the highest concentration used in the assay (typically ≤1% v/v).

Experimental Workflow

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing with this compound.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis Compound Prepare this compound Stock Solution Dilution Perform Serial Dilutions (Broth Microdilution) Compound->Dilution DiskPrep Impregnate Disks (Disk Diffusion) Compound->DiskPrep Microbe Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculation_Broth Inoculate Microtiter Plate Microbe->Inoculation_Broth Inoculation_Agar Inoculate Agar Plate Microbe->Inoculation_Agar Media Prepare Growth Media (Broth/Agar) Media->Inoculation_Broth Media->Inoculation_Agar Dilution->Inoculation_Broth DiskPlace Place Disks on Agar DiskPrep->DiskPlace Incubation Incubate Plates (e.g., 37°C, 18-24h) Inoculation_Broth->Incubation Inoculation_Agar->DiskPlace DiskPlace->Incubation Read_MIC Read MIC Values Incubation->Read_MIC Measure_Zone Measure Zones of Inhibition Incubation->Measure_Zone Data Record & Analyze Data Read_MIC->Data Measure_Zone->Data

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound.[10][13]

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Streptomycin sulfate, Vancomycin)[4]

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Compound Addition:

    • In column 1, add 100 µL of this compound solution (at 2x the highest desired final concentration).

    • Prepare positive control antibiotic and solvent controls in separate rows following the same procedure.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2.

    • Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to column 10.

    • Discard 50 µL from column 10. This results in wells with concentrations ranging from the starting concentration down to 1/512th of it.

    • Column 11 serves as the growth control (no compound).

    • Column 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility and is visually represented by a zone of inhibition.[5][14]

Materials:

  • This compound stock solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with DMSO only)

Procedure:

  • Disk Preparation: Aseptically apply a defined volume (e.g., 10-20 µL) of a specific concentration of this compound solution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment. Prepare disks with varying compound loads.

  • Inoculum Plating: Within 15 minutes of adjusting the inoculum to a 0.5 McFarland standard, dip a sterile swab into the suspension.[12] Rotate the swab against the side of the tube to remove excess liquid.

  • Lawn Culture: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Placement: Aseptically place the prepared this compound disks, the positive control disk, and the solvent control disk onto the inoculated agar surface. Press each disk gently to ensure complete contact with the agar.[12]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[12]

  • Reading Results: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC Values of this compound against Various Bacterial Strains

MicroorganismStrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 2921381 (Vancomycin)
Staphylococcus aureus (MRSA)N50[4]161 (Vancomycin)
Escherichia coliATCC 25922>1284 (Streptomycin)
Pseudomonas aeruginosaATCC 27853>1288 (Streptomycin)

Note: Data are representative and should be determined experimentally.

Table 2: Zone of Inhibition Diameters for this compound

MicroorganismStrainThis compound (µ g/disk )Zone Diameter (mm)Positive ControlZone Diameter (mm)
Staphylococcus aureusATCC 292132018Vancomycin (30 µg)22
Staphylococcus aureus (MRSA)N502015Vancomycin (30 µg)21
Escherichia coliATCC 25922200Streptomycin (10 µg)19

Note: Data are representative and should be determined experimentally. The absence of a zone is recorded as 0 mm.

Signaling Pathway and Mechanism of Action

The precise signaling pathway and molecular mechanism of action for this compound's antibacterial activity have not been fully elucidated. Some related mollicellins have been shown to be mutagenic and bactericidal for Salmonella typhimurium.[15][16] Further research, including studies on macromolecular synthesis inhibition (DNA, RNA, protein, and cell wall synthesis), membrane potential, and enzymatic assays, is required to determine the specific cellular target and mechanism. A diagram for the signaling pathway is therefore not provided to avoid speculation.

References

Application Notes and Protocols: Evaluating Mollicellin I Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the cytotoxic effects of Mollicellin I on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][2]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of living cells.[3] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] The formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[1] A decrease in the number of viable cells following treatment with a cytotoxic compound like this compound will result in a lower absorbance reading.

Experimental Protocols

This protocol is designed for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.

1. Reagent Preparation

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[4]

    • Vortex until the MTT is completely dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[4]

    • Store the solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[4]

  • Solubilization Solution:

    • Use 100% Dimethyl Sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% Nonidet P-40 (NP-40) in isopropanol.[1][5]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Store the stock solution at -20°C or as recommended by the supplier. Subsequent dilutions should be made in complete cell culture medium to the desired final concentrations.

2. Cell Culture and Plating

  • Culture the desired cancer cell line (e.g., HeLa) in appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using trypsin.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

  • Dilute the cell suspension to the optimized seeding density (typically between 1 x 10⁴ and 1.5 x 10⁵ cells/mL, depending on the cell line's growth rate).[6]

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Include wells with media only to serve as a background control.[7]

  • Incubate the plate overnight (18-24 hours) to allow the cells to attach and resume growth.[5]

3. Treatment with this compound

  • The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range might span from 0.1 to 100 µg/mL.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include control wells containing cells treated with vehicle (medium with the same concentration of DMSO used for the highest this compound dose) and untreated cells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

4. MTT Assay Procedure

  • Following the incubation period, carefully aspirate the medium containing this compound from each well.

  • Add 100 µL of fresh, serum-free medium to each well.[4]

  • Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[7][8]

  • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[7][8] During this time, visible purple formazan crystals will form in viable cells.

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals or the attached cells.[5]

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

5. Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used to reduce background noise.

  • Read the plate within one hour of adding the solubilization solution.

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the media-only blank wells from all other absorbance readings.[8]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the this compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[9]

Data Presentation

The cytotoxic activity of this compound and related compounds has been evaluated against human cancer cell lines.[10] The results, expressed as IC50 values, are summarized below.

CompoundCell LineIC50 (µg/mL)[10][11]
This compound (7) HeLa21.35
HepG2> 50
Mollicellin G (5) HeLa13.97
HepG219.64
Mollicellin H (6) HeLa> 50
HepG26.83

Mandatory Visualizations

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis start Culture Cells plate Seed Cells in 96-Well Plate start->plate incubate1 Incubate Overnight plate->incubate1 add_drug Add Compound to Cells incubate1->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate2 Incubate for 24-72 hours add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling_Pathway Mollicellin_I This compound Cell Target Cancer Cell Mollicellin_I->Cell Stress Cellular Stress (e.g., ROS Production) Cell->Stress Induces Pathway Signal Transduction (e.g., MAPK Pathway) Stress->Pathway Activates Mitochondria Mitochondrial Dysfunction Pathway->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

References

Application Notes and Protocols for Mollicellin I as a Positive Control in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I is a depsidone, a class of polyphenolic compounds produced by fungi, particularly from the genus Chaetomium.[1] Depsidones are known for their diverse and potent biological activities, including antimicrobial, cytotoxic, and antioxidant properties.[2][3][4] this compound has demonstrated specific efficacy as an antibacterial and cytotoxic agent, making it a suitable candidate for use as a positive control in various bioassays. These application notes provide detailed protocols for utilizing this compound as a positive control in antibacterial and cytotoxicity assays, along with a representative protocol for antifungal assays based on the activity of similar depsidone compounds.

Biological Activities of this compound

This compound has been shown to exhibit inhibitory activity against Gram-positive bacteria and cytotoxic effects against human cancer cell lines. This makes it a valuable tool for researchers to validate assay performance and compare the potency of novel compounds.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes the reported quantitative data for the biological activities of this compound. This data is essential for establishing expected outcomes when using this compound as a positive control.

Bioassay TypeTarget Organism/Cell LineParameterReported Value (µg/mL)Reference Compound
AntibacterialStaphylococcus aureus ATCC29213IC₅₀>25Kanamycin
AntibacterialStaphylococcus aureus N50 (MRSA)IC₅₀>25Kanamycin
CytotoxicityHeLa (Human cervical cancer)IC₅₀21.35Camptothecin

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacteria, using this compound as a positive control.

Materials:

  • This compound

  • Test compound(s)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) on a suitable agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound and Test Compounds:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound and the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the absorbance at 600 nm.

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound & Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual or Spectrophotometric) D->E

Caption: Workflow for Broth Microdilution Antibacterial Assay.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol describes how to assess the cytotoxic effects of a compound on a cancer cell line, using this compound as a positive control.

Materials:

  • This compound

  • Test compound(s)

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Sterile 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound & Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Representative Antifungal Susceptibility Testing

Materials:

  • This compound

  • Test compound(s)

  • Fungal strain (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Fungal inoculum adjusted to 0.5-2.5 x 10³ CFU/mL

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Preparation of Compounds:

    • Prepare stock solutions and serial dilutions of this compound and test compounds in RPMI-1640 medium in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Include growth and sterility controls.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated. However, studies on other depsidones have suggested their involvement in key cellular signaling pathways. For instance, some depsidones have been shown to promote glucose uptake by activating the PI3K/Akt and AMPK signaling pathways.[5] While this is related to hypoglycemic effects, these pathways are also central to cell growth, proliferation, and survival, and their modulation could contribute to the cytotoxic effects of depsidones.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by depsidones like this compound, leading to cytotoxic effects.

Hypothetical Signaling Pathway for Depsidone-Induced Cytotoxicity

G cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes Mollicellin_I This compound PI3K PI3K Mollicellin_I->PI3K ? AMPK AMPK Mollicellin_I->AMPK ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits InhibitionOfProliferation Inhibition of Proliferation mTOR->InhibitionOfProliferation Inhibits p53 p53 AMPK->p53 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Potential signaling pathways affected by depsidones.

Conclusion

This compound serves as a reliable positive control for antibacterial and cytotoxicity bioassays due to its documented inhibitory activities. The provided protocols offer a standardized approach for its application in the laboratory. While its exact mechanism of action requires further investigation, the potential involvement of critical signaling pathways highlights its significance as a tool for drug discovery and development research. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Application Notes and Protocols: Mollicellin I in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollicellin I is a depsidone, a class of polyphenolic compounds produced by fungi and lichens. As a natural product, it represents a potential source for the development of new therapeutic agents. This document provides an overview of the known biological activities of this compound and detailed protocols for its investigation as a potential anticancer and antibacterial agent. While the precise molecular mechanisms of this compound are still under investigation, research on structurally related depsidones suggests that its cytotoxic effects may be mediated through the induction of apoptosis and modulation of key cellular signaling pathways.

Biological Activities of this compound

This compound has demonstrated both cytotoxic and antibacterial activities in preliminary studies.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against human cervical cancer (HeLa) cells.[1] The half-maximal inhibitory concentration (IC50) provides a measure of its potency.

Antibacterial Activity

This compound has also been reported to possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] The minimum inhibitory concentration (MIC) is a key parameter for quantifying its antibacterial efficacy.

Data Presentation

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay MethodIC50 (µg/mL)Reference
HeLaMTT21.35[1]

Table 2: Antibacterial Activity of this compound

Bacterial StrainAssay MethodMIC (µg/mL)Reference
Staphylococcus aureus ATCC29213Broth microdilution70.14[1]
Staphylococcus aureus N50 (MRSA)Broth microdilution63.15[1]

Putative Mechanism of Action

Direct studies on the signaling pathways affected by this compound are limited. However, based on the mechanisms reported for other structurally similar depsidones, a putative mechanism of action can be proposed. Depsidones have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival, including NF-κB, Nrf2, and STAT3.[3][4] The cytotoxic effects of many natural products are often mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

A proposed signaling pathway for the anticancer activity of this compound is depicted below. This pathway is hypothetical and based on the activities of related depsidones.

Mollicellin_I_Putative_Pathway cluster_Cell Cancer Cell Mollicellin_I This compound NFkB NF-κB Pathway Mollicellin_I->NFkB Inhibition Nrf2 Nrf2 Pathway Mollicellin_I->Nrf2 Modulation STAT3 STAT3 Pathway Mollicellin_I->STAT3 Inhibition Apoptosis Apoptosis Mollicellin_I->Apoptosis CellCycleArrest Cell Cycle Arrest Mollicellin_I->CellCycleArrest Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival Nrf2->Survival STAT3->Proliferation STAT3->Survival Apoptosis->Survival Inhibition CellCycleArrest->Proliferation Inhibition

Putative signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer and antibacterial potential of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial evaluation of this compound as a potential anticancer agent.

Experimental_Workflow Start Start: this compound (Natural Product Isolate) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Determine_IC50 Determine IC50 Value Cytotoxicity->Determine_IC50 Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Induces Cell Death? Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Study->Cell_Cycle_Assay Affects Proliferation? Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p53, caspases) Apoptosis_Assay->Signaling_Pathway_Analysis Cell_Cycle_Assay->Signaling_Pathway_Analysis End Further Preclinical Development Signaling_Pathway_Analysis->End

Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and antibacterial activities. The protocols outlined in this document provide a framework for further investigation into its therapeutic potential. Elucidating its precise mechanism of action, particularly the signaling pathways involved in its anticancer effects, will be crucial for its future development as a drug candidate. Further studies should also aim to expand the panel of cancer cell lines and bacterial strains tested to better understand its spectrum of activity.

References

Elucidating the Molecular Architecture of Mollicellin Analogs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the state-of-the-art techniques employed in the structural elucidation of mollicellin analogs, a class of depsidones with promising biological activities.[1][2] Detailed protocols for key experimental methodologies are presented, alongside structured data for comparative analysis. This guide is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction to Mollicellin Analogs

Mollicellins are a family of depsidones, which are polyphenolic compounds characterized by a dibenzo-α-pyrone core structure.[1] These secondary metabolites are often isolated from fungi, particularly endophytic species such as Chaetomium and Ovatospora.[3][4] Mollicellin analogs have garnered significant interest due to their diverse and potent biological activities, including antibacterial, cytotoxic, and antioxidant properties.[2][3][5] The precise determination of their chemical structures is paramount for understanding structure-activity relationships (SAR) and for guiding synthetic efforts to develop novel therapeutic agents.

General Workflow for Structure Elucidation

The process of determining the structure of a novel mollicellin analog typically follows a systematic workflow, beginning with isolation and purification, followed by a suite of spectroscopic and spectrometric analyses.

Structure Elucidation Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Computational Analysis (Optional) Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Partitioning Partitioning Extraction->Partitioning Chromatography Chromatography Partitioning->Chromatography Silica Gel, Sephadex LH-20 HPLC HPLC Chromatography->HPLC Preparative/Semi-preparative Pure Analog Pure Analog HPLC->Pure Analog HR_ESI_MS HR_ESI_MS Pure Analog->HR_ESI_MS Molecular Formula NMR NMR Pure Analog->NMR 1D & 2D Experiments Structure Proposal Structure Proposal HR_ESI_MS->Structure Proposal NMR->Structure Proposal Xray_Crystallography Xray_Crystallography Structure Proposal->Xray_Crystallography If crystalline Final Structure Final Structure Structure Proposal->Final Structure Computational_Modeling Computational_Modeling Structure Proposal->Computational_Modeling NMR/ECD Prediction Xray_Crystallography->Final Structure Computational_Modeling->Final Structure

Caption: General workflow for the isolation and structure elucidation of Mollicellin analogs.

Experimental Protocols

Isolation and Purification of Mollicellin Analogs

A critical first step in structure elucidation is obtaining the target compound in high purity. The following is a generalized protocol based on methods reported for the isolation of new mollicellins.[1][3]

Protocol 1: Fungal Fermentation, Extraction, and Chromatographic Separation

  • Fermentation: Cultivate the endophytic fungus (e.g., Chaetomium sp.) on a solid rice medium or in a liquid potato dextrose broth (PDB) at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.

  • Extraction:

    • Harvest the fermented solid medium or fungal mycelia and broth.

    • Exhaustively extract the biomass with an organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc) at room temperature.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the extract based on polarity.

  • Column Chromatography:

    • Subject the bioactive fraction (often the ethyl acetate fraction) to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity with ethyl acetate or methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography:

    • Further purify the fractions containing compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the isolated compounds using preparative or semi-preparative HPLC on a C18 column.

    • Use a suitable mobile phase, often a gradient of acetonitrile and water, to obtain the pure mollicellin analog.

Spectroscopic and Spectrometric Analysis

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified mollicellin analog in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.[6]

  • Data Acquisition:

    • Infuse the sample directly or inject it via an LC system into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).[3]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄) in a 5 mm NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400, 500, 600, or 700 MHz) equipped with a cryogenic probe for enhanced sensitivity.[8][9]

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of protons (aromatic, aliphatic, hydroxyl, etc.) and their coupling patterns.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms (carbonyl, aromatic, aliphatic, etc.).

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms to assign carbon signals based on their attached protons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the connectivity of the carbon skeleton.[3]

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks, which is useful for delineating spin systems within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry of the molecule.[3]

Protocol 4: X-ray Crystallography

  • Crystallization:

    • Grow single crystals of the purified mollicellin analog. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10][11]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final, unambiguous 3D structure.[11]

Data Presentation

The structural elucidation of mollicellin analogs relies on the careful interpretation of various spectroscopic and spectrometric data.

NMR Spectroscopic Data

The following table provides an example of how to present NMR data for a hypothetical mollicellin analog.

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (H to C)NOESY Correlations (H to H)
1164.0---
2106.46.68 (s)C-1, C-3, C-4, C-1aH-6
3162.59.02 (br s, OH)C-2, C-4, C-1a-
...............
Biological Activity Data

Quantitative data from biological assays are crucial for establishing structure-activity relationships.

CompoundIC₅₀ (µg/mL) vs. S. aureus ATCC29213IC₅₀ (µg/mL) vs. S. aureus N50 (MRSA)IC₅₀ (µg/mL) vs. HepG2IC₅₀ (µg/mL) vs. Hela
Mollicellin G--19.6413.97
Mollicellin H5.146.21>50-
Mollicellin I----
Mollicellin O----

Data extracted from Ouyang et al., 2018.[3]

Key Spectroscopic Correlations for Structure Elucidation

The following diagram illustrates the key 2D NMR correlations used to piece together the structure of a mollicellin analog.

Key_NMR_Correlations cluster_A Benzene Ring A cluster_B Benzene Ring B cluster_C Side Chain H2 H-2 C1a C-1a H2->C1a HMBC C3 C-3 H2->C3 HMBC C4 C-4 H2->C4 HMBC H6 H-6 H2->H6 NOESY C5 C-5 H6->C5 HMBC C7 C-7 H6->C7 HMBC C8 C-8 H6->C8 HMBC H3_prime H-3' C4_prime C-4' H3_prime->C4_prime COSY C5_prime C-5' H3_prime->C5_prime HMBC

Caption: Diagram of key 2D NMR correlations for assembling the depsidone core and side chains.

Computational Chemistry in Structure Elucidation

In cases where spectroscopic data are ambiguous, computational methods can be invaluable.[12][13][14]

  • DFT Calculations: Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and coupling constants for proposed structures. Comparison of these calculated values with experimental data can help to confirm or refute a structural hypothesis.[8]

  • ECD Calculations: Electronic Circular Dichroism (ECD) spectroscopy, coupled with time-dependent DFT (TD-DFT) calculations, is a powerful tool for determining the absolute configuration of chiral mollicellin analogs.

Conclusion

The structural elucidation of mollicellin analogs is a multidisciplinary endeavor that relies on a combination of sophisticated analytical techniques. A systematic approach, integrating isolation, mass spectrometry, and multidimensional NMR, is essential for unambiguously determining the chemical structures of these biologically important natural products. For challenging cases, X-ray crystallography and computational chemistry provide definitive structural insights. The protocols and data presented herein serve as a valuable resource for researchers working to uncover new mollicellin analogs and explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mollicellin I Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Mollicellin I from fungal fermentation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

A1: this compound is a depsidone, a class of polyketide secondary metabolites known for their diverse biological activities.[1] It has been isolated from various fungal species, particularly from the genus Chaetomium, including Chaetomium sp. Eef-10 and Chaetomium brasiliense.[2][3] These fungi are often found as endophytes in plants.[3]

Q2: What are the key factors influencing the yield of this compound in fungal fermentation?

A2: The production of fungal secondary metabolites like this compound is highly sensitive to a range of environmental and nutritional factors. Key parameters that can significantly impact yield include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The pH of the culture medium can influence enzyme activity and nutrient uptake.

  • Temperature: Fungal growth and secondary metabolite production are optimal within a specific temperature range.

  • Aeration: Oxygen availability is crucial for the growth of aerobic fungi and for certain biosynthetic steps.

  • Incubation Time: The production of secondary metabolites often occurs during specific growth phases.

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound, being a depsidone, is synthesized through a complex pathway involving polyketide synthases (PKSs). The general steps include the formation of two separate phenolic rings by a non-reducing PKS, followed by the formation of a depside bond. A subsequent intramolecular ether linkage, catalyzed by a cytochrome P450 monooxygenase, forms the characteristic three-ring depsidone core.[4][5] Further tailoring steps, such as hydroxylation and methylation, lead to the final structure of this compound.

Q4: Are there any advanced strategies to enhance this compound production beyond basic optimization?

A4: Yes, several advanced strategies can be employed:

  • OSMAC (One Strain, Many Compounds) Approach: This involves systematically altering cultivation parameters one at a time to trigger the expression of silent biosynthetic gene clusters.[6]

  • Elicitation: The addition of biotic (e.g., yeast extract, polysaccharides) or abiotic (e.g., metal ions, UV radiation) elicitors to the culture can stimulate secondary metabolite production.[7]

  • Genetic Engineering: Overexpression of pathway-specific transcriptional regulators or deletion of competing pathways can significantly enhance the yield of the desired compound.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fungal Growth - Inadequate media composition.- Suboptimal pH or temperature.- Contamination.- Review and optimize the media components (carbon, nitrogen, trace elements).- Calibrate and maintain optimal pH and temperature for the specific Chaetomium strain.- Ensure sterile techniques throughout the process.
Good Growth but Low this compound Yield - Fermentation conditions are optimized for biomass, not secondary metabolism.- Incorrect incubation time.- Feedback inhibition by the product.- Systematically vary fermentation parameters such as media composition, pH, and temperature to find conditions that favor secondary metabolite production.- Perform a time-course experiment to determine the optimal harvest time.- Consider strategies for in situ product removal.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent fermentation conditions.- Standardize the inoculum preparation, including spore concentration and age of the seed culture.- Ensure precise control and monitoring of all fermentation parameters (pH, temperature, agitation, etc.).
Difficulty with Product Extraction and Purification - Inefficient extraction solvent.- Complex mixture of secondary metabolites.- Test a range of solvents with varying polarities to optimize the extraction of this compound.- Employ multi-step purification techniques such as column chromatography with different stationary and mobile phases.

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

This protocol is a representative method based on literature for the cultivation of Chaetomium sp. for this compound production.

1. Media Preparation:

  • Weigh 100 g of rice and place it in a 500 mL Erlenmeyer flask.
  • Add 100 mL of distilled water to the flask.
  • Let the rice soak for 2-4 hours.
  • Autoclave the flask at 121°C for 20 minutes to sterilize the medium.

2. Inoculum Preparation:

  • Grow the Chaetomium sp. strain on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation.
  • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

3. Fermentation:

  • Inoculate the sterilized rice medium with 5 mL of the spore suspension.
  • Incubate the flask under static conditions at 25-28°C for 21-28 days in the dark.

4. Extraction and Analysis:

  • After incubation, dry the fermented rice and grind it into a powder.
  • Extract the powder with ethyl acetate (3 x 200 mL) with shaking for 24 hours.
  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
  • Analyze the crude extract for the presence of this compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Systematic Optimization of Fermentation Parameters

This protocol provides a framework for systematically optimizing fermentation conditions to enhance this compound yield using the One-Variable-at-a-Time (OVAT) method.

1. Baseline Culture:

  • Establish a baseline fermentation condition using the protocol above or a liquid culture (e.g., Potato Dextrose Broth).

2. Optimization of Carbon Source:

  • Prepare a series of fermentation media, each with a different carbon source (e.g., glucose, sucrose, maltose, starch) at a constant concentration (e.g., 20 g/L), while keeping all other parameters constant.
  • Run the fermentation and measure the this compound yield for each carbon source.

3. Optimization of Nitrogen Source:

  • Using the best carbon source from the previous step, prepare a series of media with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a constant concentration (e.g., 5 g/L).
  • Measure the this compound yield for each nitrogen source.

4. Optimization of pH:

  • Using the optimized carbon and nitrogen sources, prepare media with a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
  • Measure the this compound yield at each pH.

5. Optimization of Temperature:

  • Using the optimized medium and pH, conduct fermentations at different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 35°C).
  • Measure the this compound yield at each temperature.

6. Optimization of Incubation Time:

  • Under the fully optimized conditions, run a time-course experiment, harvesting samples at different time points (e.g., every 3-4 days for 35 days).
  • Measure the this compound yield at each time point to determine the optimal incubation period.

Quantitative Data Summary

The following tables provide a template for organizing data from optimization experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of Fermentation Parameters on this compound Yield (Hypothetical Data)

ParameterConditionThis compound Yield (mg/L)
Carbon Source Glucose50
Sucrose42
Maltose65
Nitrogen Source Peptone70
Yeast Extract85
Ammonium Sulfate30
pH 5.075
6.090
7.082
Temperature (°C) 2588
2895
3075

Visualizations

Biosynthetic Pathway

Mollicellin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA NR_PKS Non-reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->NR_PKS Aromatic_Rings Two Aromatic Rings NR_PKS->Aromatic_Rings Depside_Formation Depside Formation Aromatic_Rings->Depside_Formation Depside Depside Intermediate Depside_Formation->Depside P450 Cytochrome P450 Monooxygenase Depside->P450 Depsidone_Core Depsidone Core P450->Depsidone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) Depsidone_Core->Tailoring_Enzymes Mollicellin_I This compound Tailoring_Enzymes->Mollicellin_I

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow

Optimization_Workflow Start Start: Baseline Fermentation OVAT One-Variable-at-a-Time (OVAT) Optimization Start->OVAT Carbon Carbon Source OVAT->Carbon Analysis Yield Analysis (HPLC) Carbon->Analysis Iterate Nitrogen Nitrogen Source Nitrogen->Analysis Iterate pH pH pH->Analysis Iterate Temp Temperature Temp->Analysis Iterate Time Incubation Time Time->Analysis Iterate Analysis->Nitrogen Select Best Analysis->pH Select Best Analysis->Temp Select Best Analysis->Time Select Best Optimized Optimized Conditions Analysis->Optimized Final Conditions

Caption: Workflow for systematic optimization of fermentation.

Regulatory Network

Regulatory_Network Environmental Environmental Signals (pH, Temperature, Light) Global_Reg Global Regulators (e.g., LaeA, VeA) Environmental->Global_Reg Nutritional Nutritional Signals (Carbon, Nitrogen) Nutritional->Global_Reg Pathway_Reg Pathway-Specific Transcription Factors Global_Reg->Pathway_Reg BGC This compound Biosynthetic Gene Cluster Pathway_Reg->BGC Activation/ Repression Mollicellin_I This compound Production BGC->Mollicellin_I

Caption: General regulation of secondary metabolism in fungi.

References

Technical Support Center: Optimizing Culture Conditions for Chaetomium sp. Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomium sp. Our goal is to help you overcome common challenges and optimize your culture conditions for enhanced secondary metabolite production.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My Chaetomium culture shows good mycelial growth, but I'm not detecting the desired secondary metabolites. What should I check?

Answer: Low or no yield of secondary metabolites despite healthy fungal growth is a common issue. Several factors could be at play:

  • Suboptimal Culture Medium: The medium that supports the best growth may not be the best for secondary metabolite production.[1] Different media can trigger the expression of different biosynthetic gene clusters.[2] It is recommended to screen a variety of both solid and liquid media (e.g., PDA, Oatmeal Agar, Czapek-Dox, YESD) to find the optimal one for your target compounds.[2][3]

  • Incorrect pH: The ambient pH of the culture medium is critical. For Chaetomium globosum, optimal growth and production of chaetoglobosins occur at a neutral pH (~7.0).[1][4] Deviations towards acidic or alkaline conditions can significantly reduce or inhibit metabolite production even if growth is still observed.

  • Incubation Time: Secondary metabolite production is often growth-phase dependent. You may need to extend the fermentation period. For some Chaetomium sp., incubation for 21-30 days is necessary for significant metabolite accumulation.[5][6]

  • Silent Gene Clusters: The genes responsible for producing your metabolite of interest may be "silent" under standard laboratory conditions. Consider advanced strategies like co-culturing Chaetomium sp. with bacteria (e.g., Bacillus subtilis) or using epigenetic modifiers, which have been shown to induce the production of novel or otherwise unexpressed compounds.[7][8]

  • Extraction Inefficiency: Your extraction protocol may not be suitable for the target metabolite. Ensure the solvent polarity (e.g., ethyl acetate) is appropriate for your compound class and that the extraction time is sufficient.

Question: I'm observing poor sporulation in my Chaetomium globosum culture. How can I improve it?

Answer: Poor sporulation can hinder inoculum preparation and long-term culture maintenance. For Chaetomium globosum, sporulation (the formation of perithecia and ascospores) is favored in an acidic environment and can be inhibited under basic conditions.[1][9] If you are cultivating at a neutral or alkaline pH to maximize metabolite production, consider preparing your inoculum on a more acidic medium (e.g., PDA with a pH around 4.3-5.2) to promote robust sporulation.[1][4] Additionally, some media like Sabouraud and Oatmeal agar have been shown to support excellent sporulation.[3]

Question: The profile of secondary metabolites from my culture is inconsistent between batches. What could be the cause?

Answer: Inconsistency is often due to minor, uncontrolled variations in culture conditions. To ensure reproducibility, strictly control the following parameters:

  • Inoculum: Use a consistent amount and age of inoculum for each batch.

  • Media Preparation: Ensure the exact composition and final pH of the medium are identical for every preparation.

  • Environmental Factors: Maintain a constant temperature and, for liquid cultures, a consistent agitation speed to ensure uniform aeration.

  • Vessel Geometry: Use identical flasks or plates for all cultures, as the surface-to-volume ratio can impact aeration and growth.

Frequently Asked Questions (FAQs)

Question: What are the most suitable culture media for growing Chaetomium sp.?

Answer: The choice of medium significantly impacts mycelial growth, sporulation, and the diversity of secondary metabolites.[2][3] There is no single "best" medium, and empirical screening is recommended. Commonly used media include:

  • Potato Dextrose Agar (PDA): A general-purpose medium that supports good growth for many Chaetomium species.[3][10]

  • Oatmeal Agar (OA): Often recommended for promoting sporulation and has been used to culture C. globosum for metabolite production.[3][11]

  • Sabouraud Agar: Has been shown to support the highest mycelial growth and excellent sporulation for C. globosum.[3]

  • Solid Rice Medium: Frequently used for solid-state fermentation to produce large quantities of secondary metabolites for extraction.[6]

  • Liquid Media (e.g., YESD, YPSS, Czapek-Dox): Used for submerged fermentation. The choice can drastically alter the metabolite profile produced by the same fungal strain.[2]

Question: How do physical parameters like temperature and pH affect secondary metabolite production?

Answer: Temperature and pH are critical parameters that must be optimized for each Chaetomium strain and target metabolite.

  • Temperature: Most Chaetomium species grow well between 25-35°C.[11] However, the optimal temperature for mycelial growth can differ between species and even strains. For example, some C. globosum strains show the fastest growth at 20°C or 30°C, while some C. elatum and C. cochliodes strains grow best at 20-25°C and cannot grow at 35°C.[12]

  • pH: The pH of the medium directly influences growth and mycotoxin production. C. globosum can grow over a wide pH range (approx. 4.3 to 9.4), but optimal growth and chaetoglobosin C production occur at a neutral pH.[1][4][9]

Question: What is a general protocol for solid-state fermentation of Chaetomium sp.?

Answer: A common method for solid-state fermentation involves using a rice-based medium.

  • Medium Preparation: Place 40g of rice and 100 mL of distilled water into a 500 mL Erlenmeyer flask.[6] Autoclave to sterilize.

  • Inoculation: Aseptically add five agar plugs (approx. 1 cm diameter) from a fresh, 14-day-old culture of Chaetomium sp. (e.g., grown on oatmeal agar) to each flask.[6]

  • Incubation: Incubate the flasks under static conditions at 25-27°C for 21 days.[6]

  • Harvesting: After the incubation period, the entire fungal-rice biomass is ready for secondary metabolite extraction.

Question: How can I extract secondary metabolites from my Chaetomium culture?

Answer: A typical solvent extraction protocol is used for fungal cultures.

  • Harvesting: For liquid cultures, separate the mycelium from the broth by filtration. For solid-state cultures, use the entire fermented substrate.

  • Extraction: Submerge the fungal biomass (or filtrate) in a suitable organic solvent like ethyl acetate. Agitate or sonicate the mixture to ensure thorough extraction. This process is often repeated 2-3 times.

  • Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator.

  • Defatting (Optional): The resulting crude extract can be further partitioned, for example, between n-hexane and methanol, to remove fatty acids and other nonpolar compounds. The methanolic layer, containing the semi-polar secondary metabolites, is then collected and dried.

Data Presentation

Table 1: Effect of Culture Media on Mycelial Growth of Chaetomium globosum

Culture MediumAverage Colony Diameter (mm) after 7 days at 25±1°CSporulation
Sabouraud Agar88.33Excellent
Potato Dextrose Agar (PDA)86.00Good
Lignocellulose Agar (LCA)85.33Good
Czapek's Dox Agar77.67Fair
Oatmeal Agar74.67Good
Yeast Extract Agar71.67Fair
Malt Extract Agar68.33Poor
(Data adapted from a 2020 study on Chaetomium globosum).[3]

Table 2: Effect of Initial Medium pH on Colony Size of Chaetomium globosum

Initial pH of MediumAverage Colony Diameter (mm) after 4 weeks
4.2839
5.1756
6.0771
7.0183 (covered entire plate)
7.3776
7.9168
9.0744
9.3531
(Data reflects growth on citrate-phosphate and carbonate-bicarbonate buffered Potato Dextrose Agar).[1]

Experimental Protocols & Visualizations

Protocol 1: Metabolomics-Guided Screening

This protocol outlines a method for screening different culture conditions to identify those that produce the most significant or bioactive metabolites.[5]

  • Cultivation: Inoculate the Chaetomium sp. strain into various liquid and solid media. Incubate under static conditions at room temperature for a set period (e.g., 30 days).[5]

  • Small-Scale Extraction: Harvest the cultures. Add an equal volume of ethyl acetate to the culture medium, let it sit overnight, then homogenize and filter. Evaporate the solvent to yield a crude extract.[5]

  • Dereplication & Metabolomic Analysis: Analyze the crude extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] Use multivariate data analysis (e.g., Principal Component Analysis - PCA) to compare the metabolite profiles produced under each condition and identify unique chemical signatures.[5]

  • Bioassay: Concurrently, test the crude extracts for the desired biological activity (e.g., anticancer, antimicrobial).

  • Correlation & Scale-Up: Correlate the metabolomics data with the bioassay results to identify the culture conditions that produce the most active compounds. These optimal conditions can then be used for large-scale fermentation.

Experimental_Workflow cluster_prep Phase 1: Cultivation & Extraction cluster_analysis Phase 2: Analysis & Screening cluster_selection Phase 3: Selection & Scale-Up A Inoculate Chaetomium sp. (Multiple Media Conditions) B Incubate (e.g., 30 days) A->B C Small-Scale Solvent Extraction B->C D LC-MS Analysis (Metabolite Profiling) C->D E Bioactivity Assays (e.g., Antimicrobial, Cytotoxic) C->E F Correlate Chemical Profile with Bioactivity D->F E->F G Identify Optimal Conditions F->G H Large-Scale Fermentation G->H

Caption: Workflow for metabolomics-guided culture condition screening.

Troubleshooting Low Metabolite Yield

This decision tree can help diagnose potential reasons for low secondary metabolite production.

Troubleshooting_Workflow Start Low / No Secondary Metabolite Yield Q1 Is there visible mycelial growth? Start->Q1 Q2 Are culture parameters (pH, Temp) optimal? Q1->Q2 Yes Fix1 Check inoculum viability Review media composition Ensure sterile technique Q1->Fix1 No A1_Yes Yes A1_No No Q3 Is the incubation time sufficient? Q2->Q3 Yes Fix2 Adjust pH to neutral (~7.0) Optimize temperature (25-30°C) Q2->Fix2 No A2_Yes Yes A2_No No Fix3 Extend incubation period (e.g., >21 days) Q3->Fix3 No Fix4 Review extraction protocol Try co-culture or epigenetic modifiers Q3->Fix4 Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low secondary metabolite yield.

References

Mollicellin I solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of Mollicellin I in aqueous buffers for research applications. Given the hydrophobic nature of many novel small molecules, the following information provides a general framework for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution of this compound?

A1: For a new compound like this compound, it is recommended to start with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include ethanol, methanol, or dimethylformamide (DMF). The choice may depend on the specific requirements of your downstream assay, particularly cell toxicity limits.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This is a common issue known as "crashing out." It occurs because while this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility dramatically decreases when the solution becomes predominantly aqueous. The final concentration of the organic solvent in your assay buffer may be too low to keep the compound in solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line, as sensitivity can vary. Always include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem: My this compound precipitates out of solution during my experiment.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experimental setup.

Step 1: Optimize Co-solvent Concentration
  • Issue: The final concentration of your primary solvent (e.g., DMSO) is too low to keep this compound dissolved in the aqueous buffer.

  • Solution: While keeping the final this compound concentration the same, try slightly increasing the final DMSO percentage. Be mindful of the solvent tolerance of your assay system. For most cell-based assays, it's best to stay at or below 0.5% DMSO, though some systems can tolerate up to 1%.[1][2][3] Always run a vehicle control with the matching solvent concentration.

Step 2: Adjust the pH of the Buffer
  • Issue: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[4][5]

  • Solution: If the chemical structure of this compound contains acidic or basic functional groups, its solubility may be improved by adjusting the buffer's pH.[6] For a weakly basic compound, a more acidic buffer (lower pH) will increase solubility.[6] Conversely, for a weakly acidic compound, a more basic buffer (higher pH) will increase solubility.[5][7] Experiment with a range of pH values around the physiological norm (e.g., pH 6.8 to 7.8) to find the optimal condition for solubility without compromising your experiment.

Step 3: Employ a Solubility Enhancer (Excipient)
  • Issue: Co-solvents and pH adjustments are not sufficient to maintain solubility.

  • Solution: Consider using a pharmaceutically acceptable solubility enhancer. Cyclodextrins are a common choice.[8][9][10] These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the drug and increasing its apparent solubility in water.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[8]

Step 4: Utilize Surfactants
  • Issue: this compound remains insoluble despite other attempts.

  • Solution: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate hydrophobic compounds and increase their solubility. This approach is often used in drug formulation. It is critical to test for any effects of the surfactant on your specific assay.

Data Presentation: Solubility Test Matrix

To systematically determine the optimal conditions, prepare a solubility test matrix. Below are example tables to guide your experimental records.

Table 1: Co-solvent and pH Screening for this compound

Final Concentration (µM)Buffer SystempHFinal DMSO (%)Observation (Clear/Precipitate)
10PBS7.40.1Precipitate
10PBS7.40.5Clear
10MES6.50.5Clear
10HEPES8.00.5Clear
50PBS7.40.5Precipitate
50PBS7.41.0Precipitate

Table 2: Solubility Enhancement with Excipients for this compound

Final Concentration (µM)Buffer (pH 7.4)Final DMSO (%)ExcipientExcipient Conc. (%)Observation (Clear/Precipitate)
50PBS0.5None0Precipitate
50PBS0.5HP-β-CD1.0Clear
50PBS0.5Tween® 800.01Clear
100PBS0.5HP-β-CD1.0Precipitate
100PBS0.5HP-β-CD2.0Clear

Experimental Protocols

Protocol: Preparation and Dilution of this compound Stock Solution
  • Prepare Primary Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication in a water bath. The solution should be perfectly clear.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to make an intermediate dilution of the primary stock in 100% DMSO.

  • Prepare Final Working Solution:

    • Warm the primary or intermediate stock solution to room temperature.

    • Add the stock solution to your pre-warmed aqueous buffer drop-wise while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO should not exceed the tolerance limit of your assay (typically ≤0.5%).

    • Visually inspect the final working solution for any signs of precipitation or cloudiness against a dark background.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Initial Preparation cluster_1 Troubleshooting Step 1 cluster_2 Troubleshooting Step 2 cluster_3 Troubleshooting Step 3 start Start: this compound Precipitates in Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe inc_dmso Increase Final DMSO (e.g., 0.1% to 0.5%) observe->inc_dmso Precipitate Observed end_success Proceed with Experiment observe->end_success No Precipitate check_dmso Precipitation Resolved? inc_dmso->check_dmso ph_adjust Test Different Buffer pH (e.g., 6.5, 7.4, 8.0) check_dmso->ph_adjust No check_dmso->end_success Yes check_ph Precipitation Resolved? ph_adjust->check_ph add_excipient Add Excipient (e.g., HP-β-CD, Tween-80) check_ph->add_excipient No check_ph->end_success Yes check_excipient Precipitation Resolved? add_excipient->check_excipient check_excipient->end_success Yes end_fail Consult Technical Support Consider Compound Derivatization check_excipient->end_fail No

Caption: A stepwise workflow for troubleshooting this compound solubility.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Mollicellin This compound Mollicellin->Kinase2 Gene Gene Expression (Proliferation, Survival) TF->Gene

References

stability of Mollicellin I in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Mollicellin I in various experimental conditions. As a member of the depsidone class of fungal secondary metabolites, the stability of this compound can be influenced by several factors, including solvent choice, temperature, and light exposure. The following information is intended to assist researchers, scientists, and drug development professionals in designing experiments and handling this compound to ensure its integrity and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for depsidones like this compound?

A1: Depsidones, including this compound, are polyphenolic compounds that can be susceptible to degradation under certain conditions. Key factors that can affect their stability include exposure to high temperatures, light, extreme pH levels, and the presence of oxidizing agents.[1][2][3][4][5] The ester and ether linkages in the depsidone structure can be particularly prone to hydrolysis, especially under acidic or alkaline conditions.

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[3] It is also advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Aliquoting stock solutions into smaller, single-use volumes can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: While specific data for this compound is limited, related compounds are often dissolved in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone for biological assays.[6] For long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize solvent-mediated degradation. The choice of solvent can significantly impact stability; for instance, protic solvents like alcohols may participate in degradation reactions.[7] It is recommended to perform a preliminary solvent stability test for your specific experimental conditions.

Q4: Can I heat this compound to aid in dissolution?

A4: Gentle warming may be acceptable for initial dissolution, but prolonged exposure to elevated temperatures should be avoided as it can lead to thermal degradation.[4][5] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. Always monitor for any color change, which might indicate degradation.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: To assess the stability of this compound under your specific experimental conditions, it is recommended to perform a time-course experiment. This involves analyzing the concentration and purity of this compound at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This will help you determine the degradation kinetics and establish a suitable experimental window.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound in the experimental medium.Perform a stability check of this compound in the specific medium and under the experimental conditions (e.g., temperature, pH). Consider preparing fresh solutions for each experiment.
Inconsistent results between experiments Inconsistent storage or handling of this compound solutions.Standardize the protocol for preparing, storing, and handling this compound solutions. Ensure all users follow the same procedure. Aliquot stock solutions to minimize handling variations.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products. This will help in developing a stability-indicating HPLC method.[8]
Precipitation of this compound in aqueous solutions Poor solubility of this compound in aqueous media.Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to improve solubility. Ensure the final concentration of the co-solvent is consistent across all experiments and controls.

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and at a given temperature.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the test solvent to the desired final concentration (e.g., 100 µM).

    • Prepare multiple identical aliquots in amber vials.

  • Incubation:

    • Store the aliquots at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

    • Immediately analyze the sample by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the 0-hour time point.

    • Plot the percentage of this compound remaining against time for each condition.

Data Presentation: Stability of this compound

The following tables provide a template for summarizing the quantitative data from stability studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventConcentration (µM)% Remaining after 24h% Remaining after 48h% Remaining after 72h
DMSO100DataDataData
Ethanol100DataDataData
Acetonitrile100DataDataData
PBS (pH 7.4)100DataDataData

Table 2: Stability of this compound in DMSO at Different Temperatures

TemperatureConcentration (µM)% Remaining after 24h% Remaining after 48h% Remaining after 72h
4°C100DataDataData
25°C (Room Temp)100DataDataData
37°C100DataDataData

Visualizations

The following diagram illustrates a general workflow for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Aliquots for Each Condition Prep_Stock->Prep_Samples Incubate_T1 Incubate at Temp 1 Prep_Samples->Incubate_T1 Incubate_T2 Incubate at Temp 2 Prep_Samples->Incubate_T2 Incubate_T3 Incubate at Temp 3 Prep_Samples->Incubate_T3 Time_Points Collect Samples at Defined Time Points Incubate_T1->Time_Points Incubate_T2->Time_Points Incubate_T3->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify and Plot % Remaining HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile and Establish Handling Guidelines Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the interference of natural products in high-throughput screening (HTS).

Troubleshooting Guides

Natural product extracts and purified compounds can interfere with HTS assays through various mechanisms, leading to false-positive or false-negative results.[1] Understanding these potential artifacts is crucial for accurate hit identification and validation.[2]

Common Interference Mechanisms and Mitigation Strategies

The following table summarizes common types of interference observed with natural products in HTS and provides recommended troubleshooting strategies.

Interference MechanismDescriptionPotential Effect on AssayRecommended Mitigation and Validation Strategies
Autofluorescence The natural product itself emits light at the same wavelength used for detection in a fluorescence-based assay.[3]False positive (increased signal) or false negative (signal quenching).[1]- Pre-screen library: Read the fluorescence of the compound plate before adding assay reagents. - Use a different detection method: Switch to a non-fluorescent readout like luminescence or absorbance. - Shift excitation/emission wavelengths: If possible, adjust the assay's optical settings to avoid the compound's fluorescence spectrum.[4] - Counterscreen: Perform a buffer-only assay with the compound to quantify its intrinsic fluorescence.
Light Scattering Insoluble compounds or aggregates can scatter the excitation light in fluorescence or absorbance-based assays.[5]False positive (increased signal).- Solubility assessment: Visually inspect wells for precipitation after compound addition. - Dynamic Light Scattering (DLS): Use DLS to detect aggregate formation. - Addition of non-ionic detergents: Include detergents like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.[4]
Compound Aggregation Molecules self-associate to form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[5]False positive (apparent inhibition).- Detergent sensitivity: Re-test hits in the presence of varying concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100); true inhibitors should be unaffected, while aggregator activity will be attenuated. - Varying enzyme concentration: True inhibitors will show a consistent IC50, while the apparent potency of aggregators will change with enzyme concentration.[1] - Centrifugation: Centrifuge the assay plate; if the compound is an aggregator, its activity may be reduced in the supernatant.
Redox Activity Many natural products, particularly phenolics, can undergo redox cycling, generating reactive oxygen species (e.g., H2O2) that can interfere with assay components.[2][5]False positive or false negative, depending on the assay.- Counterscreen with redox-sensitive reporters: Use assays like the horseradish peroxidase-phenol red assay to detect H2O2 generation.[2] - Addition of antioxidants: Include antioxidants like DTT in the assay buffer to quench redox activity, though this may not always be feasible depending on the assay chemistry. - Orthogonal assays: Validate hits using an assay with a different detection principle that is insensitive to redox-active compounds.[2]
Luciferase Inhibition Compounds can directly inhibit the luciferase enzyme, a common reporter in HTS assays.[6]False positive (apparent inhibition of the upstream pathway).- Luciferase counterscreen: Test active compounds in an assay with purified luciferase enzyme to identify direct inhibitors.[7] - Use a different reporter system: Employ an alternative reporter gene, such as β-lactamase or β-galactosidase.
Covalent Modification Reactive electrophilic compounds can form covalent bonds with proteins, leading to non-specific inhibition.[5]False positive (irreversible inhibition).- Washout experiments: After incubating the target with the compound, wash away unbound compound and measure residual activity. True covalent inhibitors will show sustained inhibition. - Mass spectrometry: Use mass spectrometry to detect covalent adduction to the target protein.

Experimental Protocols

Detailed methodologies for key experiments are provided below to help validate true hits and identify artifacts.

Protocol 1: Autofluorescence Counterscreen

Objective: To identify compounds that intrinsically fluoresce at the assay's detection wavelengths.

Methodology:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • Dispense the compound dilutions into the wells of a microplate.

  • Add assay buffer without any biological reagents (e.g., enzyme, cells) to the wells.

  • Incubate the plate under the same conditions as the primary HTS assay.

  • Read the fluorescence intensity of the plate using the same filter set as the primary assay.

  • Data Analysis: Compounds exhibiting a significant increase in fluorescence compared to the vehicle control are flagged as autofluorescent.

Protocol 2: Aggregation Validation using Detergent

Objective: To differentiate between true inhibitors and non-specific inhibitors that act via aggregation.

Methodology:

  • Prepare a dose-response curve for the hit compound in the primary assay buffer.

  • Prepare a second identical dose-response curve in the primary assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform the primary HTS assay with both sets of compound dilutions.

  • Data Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests the compound is an aggregator.

Protocol 3: Luciferase Inhibition Counterscreen

Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.

Methodology:

  • Prepare a dilution series of the test compounds in a suitable buffer.

  • Add a constant, predetermined concentration of purified firefly luciferase to each well.

  • Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin, ATP).

  • Immediately measure the luminescence signal.

  • Data Analysis: Compounds that cause a dose-dependent decrease in the luminescent signal are identified as luciferase inhibitors.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Hit_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Triage cluster_2 Mechanism Deconvolution cluster_3 Validated Hit HTS High-Throughput Screen DoseResponse Dose-Response Confirmation HTS->DoseResponse Initial Hits Counterscreens Interference Counterscreens (Autofluorescence, Luciferase) DoseResponse->Counterscreens Confirmed Hits AggregationAssay Aggregation Assay (Detergent Sensitivity) Counterscreens->AggregationAssay Non-Interfering Hits FalsePositive1 FalsePositive1 Counterscreens->FalsePositive1 False Positive RedoxAssay Redox Activity Assay AggregationAssay->RedoxAssay FalsePositive2 FalsePositive2 AggregationAssay->FalsePositive2 False Positive OrthogonalAssay Orthogonal Assay RedoxAssay->OrthogonalAssay FalsePositive3 FalsePositive3 RedoxAssay->FalsePositive3 False Positive ValidatedHit Validated Hit OrthogonalAssay->ValidatedHit Confirmed Mechanism FalsePositive4 FalsePositive4 OrthogonalAssay->FalsePositive4 False Positive

Caption: A workflow for hit validation and triage to eliminate false positives.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent Compound Aggregating Compound Aggregates Colloidal Aggregates Compound->Aggregates Self-assembles InhibitedEnzyme Inhibited Enzyme (Non-specific binding) Aggregates->InhibitedEnzyme Enzyme Enzyme Enzyme->InhibitedEnzyme Sequestered Compound_D Aggregating Compound Detergent Detergent Micelles Compound_D->Detergent Disrupted by Enzyme_D Enzyme ActiveEnzyme Active Enzyme Enzyme_D->ActiveEnzyme Remains Active

Caption: The mechanism of compound aggregation and its disruption by detergents.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between a true hit and a false positive from my natural product library?

A: A multi-step validation process is crucial. Start by confirming the dose-response relationship of the initial hit. Then, perform a series of counterscreens to rule out common interference mechanisms such as autofluorescence, light scattering, and direct inhibition of reporter enzymes like luciferase.[6] Subsequently, conduct orthogonal assays that use a different detection technology to confirm the biological activity.[2] Finally, for suspected aggregators, test for sensitivity to non-ionic detergents.

Q2: What are the best practices for designing an HTS campaign for natural products?

A: To minimize interference from the outset, consider the following:

  • Library Quality: Whenever possible, screen prefractionated extracts or purified compounds to reduce the complexity of the sample.[8][9]

  • Assay Choice: Opt for assay technologies that are less prone to interference. For example, luminescence-based readouts are often less susceptible to interference from colored or fluorescent compounds than absorbance or fluorescence assays.[4]

  • Buffer Composition: Include a non-ionic detergent (e.g., 0.005% Tween-20) and an inert protein (e.g., 0.05% gamma globulin) in the assay buffer to mitigate non-specific binding and aggregation.[10]

  • Pilot Screen: Before launching a full-scale screen, conduct a pilot screen with a representative subset of the natural product library to identify potential assay interference issues early on.[8]

Q3: My active compound is a known Pan-Assay Interference Compound (PAIN). Should I discard it immediately?

A: Not necessarily, but proceed with extreme caution. PAINS are chemical structures known to frequently appear as hits in many different assays due to non-specific mechanisms.[5] While many PAINS are indeed artifacts, some natural products with PAIN-like substructures may possess genuine, specific biological activity. It is essential to rigorously validate the hit through multiple orthogonal assays and biophysical methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct binding to the intended target.

Q4: How can I deal with the inherent complexity of crude natural product extracts in HTS?

A: Screening crude extracts is challenging due to the presence of multiple compounds at varying concentrations.[4] Several strategies can help:

  • Prefractionation: Partially purifying the crude extract into less complex fractions can help isolate the active component and remove interfering substances.[8][11]

  • Dose-Response Matrix: Testing extracts at multiple concentrations can provide initial insights into potency and potential cytotoxicity.[1]

  • Dereplication: Early identification of known compounds in active extracts using techniques like LC-MS can help prioritize novel hits and avoid rediscovering known promiscuous compounds.

Q5: What should I do if a significant portion of my hits are fluorescent?

A: A high hit rate from fluorescent compounds is a common issue with natural product libraries.[1]

  • Prioritize Counterscreening: Implement an autofluorescence counterscreen early in your validation workflow to flag these compounds.

  • Consider an Orthogonal Assay: If a large percentage of your library is fluorescent, it may be more efficient to use a primary screening assay with a non-fluorescent readout.

  • Parallel Assays: Running parallel assays, such as one with a constitutively active reporter, can help identify compounds that non-specifically affect the reporter system versus the target of interest.[8]

References

Technical Support Center: Purification of Chlorinated Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chlorinated depsidones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of chlorinated depsidones in a question-and-answer format.

Issue 1: Low Yield or Loss of Compound During Extraction and Purification

  • Question: I am experiencing a significant loss of my target chlorinated depsidone during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery of chlorinated depsidones can stem from several factors related to their polyphenolic nature. Here's a step-by-step guide to troubleshoot this issue:

    • Extraction Solvent Optimization: The choice of extraction solvent is critical. Chlorinated depsidones are generally sparingly soluble in water and more soluble in organic solvents.[1][2]

      • Recommendation: Use moderately polar solvents like acetone, ethyl acetate, or methanol for extraction from natural sources like lichens.[3] Avoid highly nonpolar solvents like hexane unless performing a preliminary defatting step.

    • Irreversible Adsorption on Silica Gel: The phenolic hydroxyl groups on depsidones can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and low recovery.[4][5]

      • Recommendation:

        • Deactivate Silica Gel: Before use, wash the silica gel with a solvent containing a small percentage of a volatile base like triethylamine (e.g., 1% in the mobile phase) to neutralize the acidic sites.[5]

        • Use Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral or basic alumina, or bonded phases like amino- or cyano-silica.[6]

    • Compound Degradation: Chlorinated depsidones, like many phenolic compounds, can be susceptible to degradation under certain conditions.

      • pH Sensitivity: Phenolic compounds can be unstable at high pH.[7] It is advisable to maintain neutral or slightly acidic conditions during purification.

      • Light and Air Sensitivity: Prolonged exposure to light and air can lead to oxidation of phenolic compounds.

      • Recommendation: Perform purification steps in a timely manner and store fractions containing the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Chromatographic Separation and Peak Tailing in HPLC

  • Question: My chlorinated depsidone shows significant peak tailing and co-elutes with impurities during HPLC analysis. How can I improve the separation?

  • Answer: Peak tailing and co-elution are common challenges in the HPLC of phenolic compounds. The following steps can help optimize your separation:

    • Mobile Phase pH Adjustment: The ionization of the phenolic hydroxyl groups is a primary cause of peak tailing.[8][9]

      • Recommendation: Buffer the mobile phase to a pH between 2.5 and 4.0. This will suppress the ionization of the depsidone and minimize secondary interactions with the stationary phase.[8]

    • Use of End-Capped Columns: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

      • Recommendation: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.[8]

    • Mobile Phase Modifiers: Adding a competing agent to the mobile phase can mask the active silanol sites.

      • Recommendation: Consider adding a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase. This can improve peak shape for phenolic compounds.

    • Column Overload: Injecting too much sample can lead to peak distortion.[10]

      • Recommendation: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[8]

    • Separation of Isomers: Chlorinated depsidones with different chlorination patterns or other minor structural differences can be challenging to separate.

      • Recommendation:

        • Optimize the Gradient: Use a shallow gradient to improve the resolution of closely eluting compounds.[11]

        • Try Different Stationary Phases: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and polar compounds.

Issue 3: Difficulty with Crystallization

  • Question: I am unable to crystallize my purified chlorinated depsidone. What can I do to induce crystallization?

  • Answer: Crystallization of polyphenolic compounds can be challenging due to their structural complexity and potential for polymorphism. Here are some strategies to promote crystallization:

    • Solvent Selection: The choice of solvent is crucial.

      • Recommendation: Use a binary solvent system where the depsidone is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Slowly add the anti-solvent to a concentrated solution of the depsidone in the good solvent until turbidity appears, then warm slightly to redissolve and allow to cool slowly. Common solvent systems for depsidones include acetone/chloroform and mixtures of ethyl acetate with hexane or heptane.

    • Seeding: Introducing a seed crystal can initiate crystallization.

      • Recommendation: If you have a small amount of crystalline material, add a tiny crystal to the supersaturated solution. If not, try scratching the inside of the glass vessel with a glass rod to create nucleation sites.

    • Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.

      • Recommendation: Dissolve the compound in a suitable solvent and leave the container partially open in a vibration-free environment.

    • Purity: Impurities can inhibit crystallization.

      • Recommendation: Ensure your compound is highly pure (>95%) before attempting crystallization. If necessary, perform an additional chromatographic polishing step.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility profile of chlorinated depsidones?

    • A1: Chlorinated depsidones are generally considered to be sparingly soluble in water and more soluble in organic solvents.[1][2] Their solubility in organic solvents typically increases with the polarity of the solvent. They are often soluble in acetone, ethyl acetate, methanol, and dichloromethane, and less soluble in nonpolar solvents like hexane.[3]

  • Q2: Are chlorinated depsidones stable? What are the optimal storage conditions?

    • A2: As polyphenolic compounds, chlorinated depsidones can be susceptible to degradation, particularly at high pH and upon exposure to light and air.[7] For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20 °C). If in solution, it should be stored in a dark vial under an inert atmosphere at low temperature and used as quickly as possible.

  • Q3: What are the most common impurities found with chlorinated depsidones?

    • A3: Common impurities include other structurally related depsidones with different degrees of chlorination or substitution patterns, as well as biosynthetic precursors and other secondary metabolites from the source organism.

  • Q4: Which chromatographic technique is best for the final purification of chlorinated depsidones?

    • A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the method of choice for the final purification step as it offers high resolution and can be scaled up to obtain sufficient quantities of pure compound.[12] Reversed-phase chromatography using a C18 column is the most common approach.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Chlorinated Depsidones

Chromatographic TechniqueStationary PhaseRecommended Eluent System (Gradient may be required)
Column Chromatography (CC) Silica GelHexane:Ethyl Acetate (e.g., 9:1 to 1:1) or Dichloromethane:Methanol (e.g., 99:1 to 9:1)
Preparative Thin-Layer Chromatography (Prep-TLC) Silica Gel 60 F254Hexane:Ethyl Acetate or Chloroform:Methanol with a small percentage of formic or acetic acid
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18 (Reversed-Phase)Water (with 0.1% Formic Acid or Acetic Acid) and Acetonitrile or Methanol (gradient elution)

Experimental Protocols

Protocol 1: General Purification of a Chlorinated Depsidone from a Lichen Extract

  • Extraction:

    • Grind the dried lichen thallus to a fine powder.

    • Extract the powder with acetone or methanol at room temperature with stirring for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-treat the silica gel by slurrying it in the initial mobile phase (e.g., hexane).

    • Dry-load the crude extract onto a small amount of silica gel.

    • Pack the column with the silica gel slurry.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a suitable solvent system and UV visualization.

    • Combine fractions containing the target compound.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction in a minimal amount of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of water (containing 0.1% formic acid) and acetonitrile. An example gradient could be 50-95% acetonitrile over 30 minutes.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to the target chlorinated depsidone.

    • Remove the solvent under reduced pressure to obtain the pure compound.

  • Crystallization (Optional):

    • Dissolve the purified depsidone in a minimal amount of a "good" solvent (e.g., acetone).

    • Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes slightly turbid.

    • Warm the solution gently to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then if necessary, at 4 °C to promote crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow Start Crude Extract ColumnChromatography Silica Gel Column Chromatography (Fractionation) Start->ColumnChromatography TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis Combine_Fractions Combine Enriched Fractions TLC_Analysis->Combine_Fractions Prep_HPLC Preparative HPLC (Final Purification) Combine_Fractions->Prep_HPLC Purity_Check Purity Check (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Check Pure_Compound Pure Chlorinated Depsidone Purity_Check->Pure_Compound Crystallization Crystallization (Optional) Pure_Compound->Crystallization Crystalline_Compound Crystalline Compound Crystallization->Crystalline_Compound

Caption: General workflow for the purification of chlorinated depsidones.

Troubleshooting_HPLC_Tailing Problem Problem: Peak Tailing in HPLC Check_pH Is mobile phase pH acidic (2.5-4.0)? Problem->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Are you using an end-capped C18 column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Use_EndCapped Switch to an end-capped column Check_Column->Use_EndCapped No Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Use_EndCapped->Check_Column Reduce_Load Reduce injection volume/concentration Check_Overload->Reduce_Load Yes Add_Modifier Consider adding an acidic modifier (e.g., 0.1% Formic Acid) Check_Overload->Add_Modifier No Reduce_Load->Check_Overload Resolution Problem Resolved Add_Modifier->Resolution

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Refining HPLC Separation of Mollicellin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Mollicellin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical and preparative HPLC work.

Frequently Asked Questions (FAQs)

Q1: What are Mollicellin isomers and why is their separation challenging?

Mollicellins are a class of depsidone compounds produced by fungi, such as those from the Chaetomium species.[1][2] Known variants include Mollicellin B, H, I, and others.[3][4][5] Their complex structures often contain multiple stereocenters, leading to the existence of various stereoisomers (enantiomers and diastereomers). The separation of these isomers is challenging due to their very similar physical and chemical properties, which results in nearly identical partitioning behavior in standard chromatographic systems. Achieving baseline resolution requires highly selective HPLC methods.

Q2: What is the general approach to separating stereoisomers like Mollicellins by HPLC?

There are two primary strategies for separating stereoisomers by HPLC:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach where the isomers are separated on a column that contains a chiral selector immobilized on the stationary phase.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for separating a broad range of chiral compounds, including fungal metabolites.[7]

  • Indirect Separation by Derivatization: In this method, the isomer mixture is reacted with a chiral derivatizing agent to form diastereomers.[8][9] These newly formed diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18 column).[8][9] This approach can be effective but requires an additional reaction step and careful selection of the derivatizing agent.[10]

Q3: Which chromatographic mode is better for separating Mollicellin isomers: Normal-Phase or Reversed-Phase?

Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be effective for separating isomers, and the optimal choice depends on the specific Mollicellin isomers and the chosen column.

  • Reversed-Phase HPLC (RP-HPLC): This is often the first choice for the analysis of fungal secondary metabolites.[11] It is compatible with a wide range of polar and moderately nonpolar compounds. For isomer separation, high-efficiency C18 or phenyl-hexyl columns are commonly used.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC can offer different selectivity for isomers, particularly for less polar compounds or when using chiral stationary phases that perform optimally with non-polar mobile phases.[12] It can sometimes provide better resolution for diastereomers.[9][12]

The choice between these modes should be determined during method development by screening different columns and mobile phase conditions.

Troubleshooting Guide

Q4: I am observing poor resolution between my Mollicellin isomer peaks. How can I improve it?

Poor resolution is a common issue when separating closely related isomers. Here are several steps to troubleshoot and improve peak separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. In reversed-phase, decreasing the organic solvent percentage will generally increase retention and may improve resolution.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve separation.

    • pH Control: If your Mollicellin isomers have ionizable functional groups, the pH of the mobile phase can significantly impact retention and selectivity.[13] Experiment with different buffer pH values.

  • Column Selection:

    • Stationary Phase: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl, embedded polar group, or a different C18 bonding).

    • Chiral Stationary Phase (CSP): If you are dealing with enantiomers, a chiral column is likely necessary.[6] Screening different types of CSPs (e.g., polysaccharide-based) is recommended.[7]

  • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the differences in interaction energies between the isomers and the stationary phase.

  • Flow Rate: Reducing the flow rate can increase column efficiency and may lead to better resolution, although this will also increase the analysis time.

Q5: My isomer peaks are tailing. What are the potential causes and solutions?

Peak tailing can compromise resolution and quantification.[14] Common causes and their solutions are summarized in the table below.

Potential Cause Solution
Secondary Interactions Unwanted interactions between the analyte and active sites on the column packing (e.g., free silanols) can cause tailing, especially for basic compounds.[13][15] Try using an end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase in small concentrations. Adjusting the mobile phase pH can also help.[13]
Column Contamination/Overload The column inlet frit may be partially blocked, or the column may be contaminated with strongly retained compounds from previous injections.[14] Back-flushing the column or washing it with a strong solvent may resolve the issue. Also, try injecting a smaller sample volume or a more dilute sample.[16]
Mismatched Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[17] Whenever possible, dissolve the sample in the initial mobile phase.
Extra-column Volume Excessive tubing length or diameter between the column and detector can lead to peak broadening and tailing.[13] Use tubing with a narrow internal diameter and keep the length to a minimum.

Q6: My retention times are shifting between injections. What should I check?

Inconsistent retention times can indicate a problem with the stability of the HPLC system or the method itself.

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after changing solvents or gradients.[16]
Mobile Phase Issues Check for proper mobile phase composition and ensure it is well-mixed and degassed. If using a buffer, verify its pH and consider preparing it fresh daily.
Pump Performance Fluctuations in pump pressure can lead to variable flow rates and shifting retention times.[18] Check for leaks in the system and ensure the pump seals are in good condition.
Temperature Fluctuations Inconsistent column temperature can cause retention time drift.[19] Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: General Method Development for HPLC Separation of Mollicellin Isomers

This protocol outlines a systematic approach to developing a separation method for Mollicellin isomers.

  • Compound Information Gathering:

    • Determine the structure and physicochemical properties (e.g., pKa, logP) of the Mollicellin isomers if known. This will help in the initial selection of the column and mobile phase.

  • Initial Column and Mobile Phase Screening (Reversed-Phase):

    • Column: Start with a high-efficiency C18 column (e.g., <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Run a broad gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 0.5 mL/min (for a standard 4.6 mm ID column).

    • Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where the Mollicellins have maximum absorbance.

  • Method Optimization:

    • Based on the initial screening, adjust the gradient to improve the resolution in the region where the isomers elute.

    • If co-elution occurs, try replacing Acetonitrile with Methanol as the organic modifier.

    • Systematically adjust the mobile phase pH using different buffers (e.g., acetate, phosphate) if the isomers are ionizable.

  • Chiral Column Screening (if enantiomers are present):

    • If resolution is not achieved on an achiral column, screen a set of chiral stationary phases (e.g., cellulose and amylose-based CSPs).

    • Follow the manufacturer's recommendations for mobile phases for each CSP, which may include normal-phase (e.g., hexane/isopropanol) or polar organic modes.

A visual representation of this workflow is provided below.

G cluster_0 Method Development Workflow A 1. Compound Information (Structure, pKa, logP) B 2. Initial Screening (C18 Column, Broad Gradient) A->B C Isomers Separated? B->C D 3. Optimize Gradient & Mobile Phase (Solvent, pH) C->D No G Final Method C->G Yes E Resolution Achieved? D->E F 4. Screen Chiral Columns (CSP Selection) E->F No E->G Yes F->G G cluster_1 HPLC Peak Shape Troubleshooting cluster_2 Symptom cluster_3 Potential Cause A Poor Peak Shape Observed B Peak Tailing A->B C Peak Fronting A->C D Split Peaks A->D E Secondary Interactions B->E F Sample Overload C->F G Blocked Frit / Column Damage D->G

References

how to address poor yield during Mollicellin I isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Mollicellin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a primary focus on resolving issues of poor yield.

Troubleshooting Guide: Addressing Poor Yield of this compound

Low yield is a common challenge in the isolation of fungal secondary metabolites. This guide provides a systematic approach to identifying and resolving potential bottlenecks in your this compound isolation workflow.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Poor yield can stem from several factors, ranging from suboptimal fungal culture conditions to inefficiencies in the extraction and purification process. A step-by-step investigation is recommended to pinpoint the issue.

Step 1: Evaluate Fungal Culture Conditions

The production of this compound by Chaetomium sp. is highly dependent on the fermentation environment.

  • Media Composition: The type and concentration of nutrients can dramatically impact secondary metabolite production. The "One Strain Many Compounds" (OSMAC) approach suggests that varying media components can activate different biosynthetic gene clusters.

    • Troubleshooting:

      • Experiment with different growth media. While Potato Dextrose Agar (PDA) is common for maintaining cultures of Chaetomium globosum, liquid fermentation media may require optimization.

      • Vary the carbon and nitrogen sources and their ratios.

      • Ensure all essential minerals and trace elements are present in the media.

  • pH: The pH of the culture medium influences fungal growth and enzyme activity crucial for secondary metabolite synthesis. For Chaetomium globosum, optimal growth and mycotoxin production have been observed at a neutral pH.

    • Troubleshooting:

      • Monitor and control the pH of your fermentation broth throughout the culture period.

      • Test a range of initial pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal condition for this compound production.

  • Temperature and Aeration: These physical parameters are critical for fungal metabolism.

    • Troubleshooting:

      • Optimize the incubation temperature for your specific Chaetomium strain.

      • Ensure adequate aeration by adjusting the shaking speed of your incubator or the airflow in your fermenter.

Step 2: Enhance Biosynthesis through Precursor Feeding and Elicitation
  • Precursor Feeding: this compound is a depsidone, a class of polyketide-derived secondary metabolites. The biosynthesis of polyketides utilizes simple building blocks from primary metabolism.

    • Troubleshooting:

      • Supplement your culture medium with general precursors of polyketide biosynthesis, such as acetate or malonate, at various concentrations and time points during fermentation.

  • Elicitation: The introduction of stressors, known as elicitors, can trigger defense responses in fungi, often leading to an increase in the production of secondary metabolites.

    • Troubleshooting:

      • Introduce biotic elicitors, such as autoclaved bacterial or fungal cells. A cell extract of the related fungus Chaetomium globosum has been shown to be an effective elicitor.

      • Experiment with abiotic elicitors like metal ions (e.g., CuSO₄) or ethanol.

      • The timing and concentration of elicitor addition are crucial. Introduce the elicitor at different growth phases (e.g., mid-logarithmic or stationary phase) and at varying concentrations to find the optimal conditions.

Step 3: Optimize Extraction and Purification Protocols

Inefficiencies in the downstream processing can lead to significant product loss.

  • Extraction: The choice of solvent and extraction method is critical for efficiently recovering this compound from the fungal biomass and culture medium.

    • Troubleshooting:

      • Ensure complete extraction by using a sufficiently polar solvent like methanol or ethyl acetate.

      • Multiple rounds of extraction may be necessary.

      • Consider alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.

  • Purification: Depsidones often occur as a mixture of structurally similar analogues, making their separation challenging.

    • Troubleshooting:

      • Column Chromatography: This is a key step in purification.

        • Carefully select the stationary phase (e.g., silica gel, Sephadex LH-20) and the mobile phase system.

        • Optimize the solvent gradient to achieve good separation of this compound from other co-extracted compounds.

      • High-Performance Liquid Chromatography (HPLC):

        • Method development is crucial for resolving closely related depsidones.

        • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or acetic acid).

        • Adjusting the pH of the mobile phase can alter the ionization state of the compounds and improve separation.

      • Monitor for Degradation: Ensure that the isolation conditions (e.g., temperature, pH) do not cause degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound isolation?

A1: Yields can vary widely depending on the Chaetomium strain, culture conditions, and the scale of the experiment. A reported study isolated 3 mg of this compound, but the initial quantity of fungal culture was not specified. A "poor" yield should be assessed relative to previously established benchmarks in your lab or in the literature for similar compounds.

Q2: Are there any known specific precursors for this compound that I can feed to my culture?

A2: The detailed biosynthetic pathway of this compound is an area of ongoing research. However, as a polyketide, its biosynthesis starts from simple precursors like acetyl-CoA and malonyl-CoA. Therefore, feeding the culture with sodium acetate or sodium malonate could potentially increase the pool of these precursors and enhance this compound production.

Q3: What are some effective elicitors for Chaetomium species?

A3: While specific elicitors for this compound production have not been extensively documented, studies on the related fungus Chaetomium globosum have shown that a 10% (v/v) concentration of its own cell extract can significantly enhance the production of other secondary metabolites. This suggests that fungal cell wall components can act as effective elicitors. Experimenting with different types of microbial extracts is a promising strategy.

Q4: I am having trouble separating this compound from other closely related depsidones during HPLC. What can I do?

A4: Separating structurally similar compounds is a common challenge. Here are some strategies:

  • Optimize the Mobile Phase: Systematically vary the organic solvent (acetonitrile vs. methanol), the gradient slope, and the pH. Small changes in pH can significantly impact the retention of ionizable compounds.

  • Try a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which offer different types of interactions.

  • Methodical Approach: Employ a systematic method development strategy, such as the "one-factor-at-a-time" (OFAT) approach, to evaluate the impact of each chromatographic parameter.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3This compound Yield (mg/L)
Culture Medium Medium A (e.g., PDB)Medium B (e.g., Czapek-Dox)Medium C (Custom)User to input data
pH 6.07.08.0User to input data
Temperature (°C) 252830User to input data
Elicitor Control (No Elicitor)Chaetomium Cell Extract (5% v/v)Chaetomium Cell Extract (10% v/v)User to input data
Precursor Control (No Precursor)Sodium Acetate (1 g/L)Sodium Malonate (1 g/L)User to input data

Experimental Protocols

Protocol 1: General Procedure for this compound Isolation
  • Fermentation: Inoculate a suitable liquid medium with a spore suspension or mycelial plugs of Chaetomium sp. and incubate under optimal conditions (e.g., 25-28°C, 150-200 rpm) for a predetermined period (e.g., 14-21 days).

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the mycelia and the culture filtrate separately with an organic solvent such as methanol or ethyl acetate.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., petroleum ether or hexane) and separate the layers.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. This compound is expected to be in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography and/or preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase system.

Visualizations

Mollicellin_I_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fungal_Culture Chaetomium sp. Culture Optimization Optimization of: - Media - pH - Temperature Fungal_Culture->Optimization Enhancement Enhancement: - Precursor Feeding - Elicitation Fungal_Culture->Enhancement Extraction Solvent Extraction (Methanol/Ethyl Acetate) Fungal_Culture->Extraction Partitioning Solvent Partitioning (Petroleum Ether/Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Pure_Mollicellin_I Pure this compound HPLC->Pure_Mollicellin_I

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic cluster_culture Culture Parameters cluster_biosynthesis Biosynthesis Enhancement cluster_purification Purification Steps Start Poor this compound Yield Culture Step 1: Evaluate Culture Conditions Start->Culture Biosynthesis Step 2: Enhance Biosynthesis Culture->Biosynthesis If yield is still low Media Media Composition Culture->Media pH pH Culture->pH Temp Temperature Culture->Temp Purification Step 3: Optimize Extraction & Purification Biosynthesis->Purification If yield is still low Precursors Precursor Feeding Biosynthesis->Precursors Elicitors Elicitation Biosynthesis->Elicitors Result Improved Yield Purification->Result Extraction Extraction Efficiency Purification->Extraction Chromatography Chromatographic Separation Purification->Chromatography

Caption: Logical troubleshooting flow for addressing poor this compound yield.

minimizing degradation of Mollicellin I during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Mollicellin I during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a depsidone, a class of polyketide secondary metabolites produced by fungi.[1][2] Its structure contains ester and ether linkages, which are susceptible to chemical degradation under certain conditions. Factors such as pH, temperature, light, and the presence of reactive solvents can lead to the breakdown of the molecule, resulting in reduced yield and the formation of impurities that can complicate purification and downstream applications.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors that can contribute to the degradation of this compound include:

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. While one study indicated stability at 60°C, prolonged exposure to high temperatures during solvent evaporation or extraction should be avoided.[3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage in the depsidone structure. The stability of similar compounds has been shown to be pH-dependent.[4]

  • Light: Exposure to UV light can induce photodegradation in some complex organic molecules.[3] It is advisable to protect the sample from direct light, especially during long processing times.

  • Oxidation: The phenolic hydroxyl groups in the this compound structure may be susceptible to oxidation, especially in the presence of air and certain metal ions.

  • Solvents: The choice of solvent can impact stability. While polar solvents are necessary for extraction, their properties can influence degradation rates. For instance, protic solvents might participate in hydrolysis.[5][6]

Q3: What are the recommended storage conditions for crude extracts and purified this compound?

To ensure the long-term stability of this compound, proper storage is crucial. Based on general practices for fungal secondary metabolites, the following conditions are recommended:[7]

  • Short-term storage (days to weeks): Store extracts and purified compounds at 4°C in a tightly sealed container, protected from light.[3]

  • Long-term storage (months to years): For long-term preservation, storage at -20°C or -80°C is recommended to minimize degradation. Samples should be stored in amber vials or wrapped in aluminum foil to prevent light exposure. It is also advisable to store solid samples rather than solutions, as solvents can participate in degradation over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low yield of this compound in the crude extract.

Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure thorough grinding of the fungal mycelia, preferably in the presence of the extraction solvent. Consider using methods like sonication or homogenization to improve cell disruption.
Inappropriate solvent selection Use a polar solvent like methanol or ethyl acetate, which have been successfully used for extractions of this compound and other depsidones. A sequential extraction with solvents of increasing polarity may also be effective.[8]
Insufficient extraction time or solvent volume Increase the extraction time and/or the solvent-to-solid ratio to ensure complete extraction. Multiple extraction cycles with fresh solvent are generally more effective than a single extraction with a large volume.
Degradation during extraction See the troubleshooting guide for "Presence of unknown peaks in chromatogram" below.

Problem 2: Presence of unknown peaks in the chromatogram (HPLC, LC-MS) of the crude extract, suggesting degradation.

Possible Cause Troubleshooting Step
Thermal degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C. For small volumes, drying under a stream of nitrogen is a gentle alternative.
pH-induced degradation Buffer the extraction solvent to a neutral or slightly acidic pH (around pH 5-6). Avoid strongly acidic or basic conditions. The stability of a similar compound, deoxynivalenol, was shown to be affected by low pH.[4]
Photodegradation Protect the extraction setup and all subsequent sample handling steps from direct light by using amber glassware or by covering the glassware with aluminum foil.
Oxidative degradation Consider degassing solvents before use or performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Difficulty in purifying this compound using column chromatography.

Possible Cause Troubleshooting Step
Compound streaking or tailing on the column The sample may be overloaded. Reduce the amount of crude extract loaded onto the column. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.
Poor separation of this compound from impurities Optimize the solvent system for the column. A gradient elution from a non-polar solvent to a more polar solvent system often provides better separation. Use TLC to determine the optimal solvent system before running the column.
Irreversible adsorption or degradation on silica gel Some polar compounds can interact strongly with the acidic silica gel, leading to poor recovery or degradation. Consider using a different stationary phase like neutral or basic alumina, or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

This protocol is a general guideline based on methods used for the extraction of depsidones from fungal sources.[8]

  • Harvesting: Harvest the fungal mycelia from the solid or liquid culture medium by filtration or centrifugation.

  • Drying and Grinding: Lyophilize (freeze-dry) the mycelia to remove water. Grind the dried mycelia into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the fungal powder in methanol (e.g., 10 mL of solvent per 1 g of dry weight).

    • Extract for 12-24 hours at room temperature with constant stirring, protected from light.

    • Alternatively, use sonication for 30-60 minutes in a water bath to accelerate the extraction process.

    • Separate the solvent from the solid residue by filtration or centrifugation.

    • Repeat the extraction process 2-3 times with fresh solvent.

  • Solvent Partitioning:

    • Combine the methanol extracts and evaporate the solvent under reduced pressure.

    • Resuspend the dried extract in a mixture of ethyl acetate and water (1:1 v/v).

    • Separate the layers in a separatory funnel. The ethyl acetate fraction will contain this compound and other less polar compounds.

    • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

  • Crude Extract Preparation:

    • Filter the dried ethyl acetate solution and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Store the crude extract at -20°C until further purification.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction

SolventPolarity IndexBoiling Point (°C)Notes
Methanol5.164.7Effective for initial extraction from fungal biomass.[8]
Ethyl Acetate4.477.1Good for liquid-liquid partitioning to separate from highly polar impurities.[8]
Acetone5.156.0Can also be used for initial extraction.
Dichloromethane3.139.6Can be used for further fractionation of the crude extract.

Visualizations

Extraction_Workflow cluster_0 Extraction cluster_1 Purification Fungal_Culture Fungal Culture Harvesting Harvesting & Drying Fungal_Culture->Harvesting Grinding Grinding Harvesting->Grinding Solvent_Extraction Solvent Extraction (Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Evaporation1->Partitioning Evaporation2 Solvent Evaporation Partitioning->Evaporation2 Crude_Extract Crude this compound Extract Evaporation2->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Pure_Mollicellin_I Pure this compound Chromatography->Pure_Mollicellin_I

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Mitigation Strategies Degradation This compound Degradation High_Temp High Temperature Degradation->High_Temp Extreme_pH Extreme pH Degradation->Extreme_pH Light_Exposure Light Exposure Degradation->Light_Exposure Oxidation Oxidation Degradation->Oxidation Low_Temp Low Temperature Processing (<40°C) High_Temp->Low_Temp Control Neutral_pH Maintain Neutral/Slightly Acidic pH Extreme_pH->Neutral_pH Control Protect_Light Protect from Light Light_Exposure->Protect_Light Control Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Control

Caption: Troubleshooting logic for minimizing this compound degradation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Mollicellin I and Mollicellin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural depsidone compounds, Mollicellin I and Mollicellin H. The information presented is compiled from published experimental data to assist researchers in evaluating their potential for further investigation and development.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the antibacterial and cytotoxic activities of this compound and Mollicellin H. Data is extracted from a study by Ouyang et al. (2018).[1][2][3]

Bioactivity Target This compound (IC₅₀ in µg/mL) Mollicellin H (IC₅₀ in µg/mL)
Antibacterial Staphylococcus aureus ATCC29213>1005.14
Staphylococcus aureus N50 (MRSA)>1006.21
Cytotoxicity HepG2 (Human Liver Cancer Cell Line)>40>40
HeLa (Human Cervical Cancer Cell Line)33.19>40

Key Findings:

  • Antibacterial Activity: Mollicellin H demonstrates significant antibacterial activity against both methicillin-sensitive (S. aureus ATCC29213) and methicillin-resistant (S. aureus N50) strains. In contrast, this compound shows weak or no activity against these bacteria under the tested conditions.[1][2][3]

  • Cytotoxic Activity: this compound exhibits moderate cytotoxic activity against the HeLa cell line, while Mollicellin H does not show significant cytotoxicity against either HeLa or HepG2 cell lines at the concentrations tested.[1][2][3]

Experimental Protocols

The following are the detailed methodologies used to obtain the bioactivity data presented above, as described by Ouyang et al. (2018).[1][2][3]

Antibacterial Activity Assay

The antibacterial activities of this compound and Mollicellin H were evaluated using a broth microdilution method.

  • Bacterial Strains: Staphylococcus aureus ATCC29213 and a methicillin-resistant strain, S. aureus N50, were used.

  • Preparation of Compounds: The compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • The bacterial strains were cultured in Mueller-Hinton broth.

    • The compounds were serially diluted in the broth in 96-well microtiter plates.

    • An inoculum of the bacterial suspension was added to each well.

    • The plates were incubated at 37°C for 16-20 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The IC₅₀ values were then calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxic effects of this compound and Mollicellin H were assessed against two human cancer cell lines, HepG2 and HeLa, using the MTT assay.

  • Cell Lines: Human liver cancer cells (HepG2) and human cervical cancer cells (HeLa) were used.

  • Cell Culture: The cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the compounds for 48 hours.

    • After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

    • The formazan crystals formed were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for evaluating the bioactivity of this compound and Mollicellin H.

Bioactivity_Workflow cluster_antibacterial Antibacterial Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Bacterial Culture (S. aureus ATCC29213, S. aureus N50) A2 Compound Dilution A1->A2 A3 Incubation (37°C, 16-20h) A2->A3 A4 MIC/IC50 Determination A3->A4 C1 Cell Seeding (HepG2, HeLa) C2 Compound Treatment (48h) C1->C2 C3 MTT Assay C2->C3 C4 Absorbance Reading C3->C4 C5 IC50 Calculation C4->C5 Compound This compound & H Compound->A2 Test Compounds Compound->C2 Test Compounds

Caption: General workflow for antibacterial and cytotoxicity assays.

Note on Signaling Pathways: As of the latest available literature, the specific signaling pathways through which this compound and Mollicellin H exert their biological effects have not been elucidated. Further research is required to understand their mechanisms of action at the molecular level.

References

Comparative Cytotoxicity of Depsidones in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various depsidones against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.

Depsidones, a class of polyphenolic compounds primarily found in lichens and fungi, have garnered significant interest in cancer research due to their potential as cytotoxic agents.[1] This guide synthesizes findings on the anti-proliferative effects of several prominent depsidones, presenting their activity across a range of cancer cell types.

Data Presentation: Cytotoxicity of Depsidones

The cytotoxic activity of depsidones is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following tables summarize the GI50 and IC50 values for selected depsidones against various cancer cell lines. A lower value indicates greater potency.

DepsidoneCancer Cell LineGI50 (µM)
Hypostictic Acid K562 (Chronic Myelogenous Leukemia)2.20
B16-F10 (Murine Melanoma)13.78
786-0 (Renal Carcinoma)14.24
PC-03 (Prostate Carcinoma)-
MCF7 (Breast Carcinoma)-
HT-29 (Colon Carcinoma)-
HepG2 (Hepatocellular Carcinoma)-
Salazinic Acid K562 (Chronic Myelogenous Leukemia)64.36
HT-29 (Colon Carcinoma)67.91
B16-F10 (Murine Melanoma)78.64
PC-03 (Prostate Carcinoma)-
MCF7 (Breast Carcinoma)-
786-0 (Renal Carcinoma)-
HepG2 (Hepatocellular Carcinoma)-
Norstictic Acid UACC-62 (Human Melanoma)88.0
8'-O-isopropyl-norstictic acid PC-03 (Prostate Carcinoma)1.28
UACC-62 (Human Melanoma)6.2
HEP2 (Laryngeal Carcinoma)7.78
B16-F10 (Murine Melanoma)9.65
8'-O-n-butyl-norstictic acid 786-0, MCF7, HT-29, PC-03, HEP2, B16-F10, UACC-626.37 - 45.0
8'-O-sec-butyl-norstictic acid 786-0, MCF7, HT-29, PC-03, HEP2, B16-F10, UACC-626.8 - 52.40

Table 1: Comparative GI50 values of various depsidones against a panel of cancer cell lines. Data compiled from multiple sources.[2][3][4]

DepsidoneCancer Cell LineIC50 (µM)
Mollicellins (95, 97, 110) KB (Human Oral Carcinoma)4.79, 10.64, 9.83
Mollicellins (91, 95, 110) HepG2 (Hepatocellular Carcinoma)10.66, 7.10, 11.69
Compound 88 GH3 (Rat Pituitary Tumor)3.64
MMQ (Rat Pituitary Adenoma)3.09
Compounds 138, 139, 143 PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-2313.4 - 6.2
Garciculenxanthone (3) *A-549 (Lung Carcinoma)8.2

*Table 2: IC50 values of various depsidones against different cancer cell lines. Note: Garciculenxanthone is a xanthone, included for comparison from a study that also investigated depsidones. Data compiled from multiple sources.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies reviewed.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the depsidone compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess dye.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[7]

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to different concentrations of the depsidones for the desired time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) with a reference wavelength of 620 nm.[8]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by depsidones and a general workflow for assessing their cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines plating Seed cells in 96-well plates start->plating treatment Add Depsidone Compounds (various concentrations) plating->treatment incubation Incubate for 24-72h treatment->incubation assay_choice Perform SRB or MTT Assay incubation->assay_choice fix_stain Fixation & Staining (SRB) or MTT Addition assay_choice->fix_stain solubilize Solubilization fix_stain->solubilize readout Measure Absorbance solubilize->readout analysis Calculate IC50/GI50 values readout->analysis

Experimental workflow for cytotoxicity assessment of depsidones.

depsidone_apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros_pi3k Upstream Signaling cluster_apoptosis Mitochondrial Apoptosis cluster_cell_cycle Cell Cycle Arrest depsidone Curdepsidone A ros ↑ Reactive Oxygen Species (ROS) depsidone->ros cell_cycle_arrest G0/G1 Phase Arrest depsidone->cell_cycle_arrest pi3k PI3K ros->pi3k inhibits bax Bax ros->bax activates akt AKT pi3k->akt activates bcl2 Bcl-2 akt->bcl2 inhibits inhibition of pi3k_akt ↓ PI3K/AKT Pathway cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->bax inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Signaling pathway of Curdepsidone A-induced apoptosis and cell cycle arrest.

Concluding Remarks

The presented data highlights the potential of depsidones as a promising class of anti-cancer compounds. Notably, structural modifications, such as the addition of alkyl chains to norstictic acid, can significantly enhance cytotoxic activity.[3][4] The mechanism of action for some depsidones, like Curdepsidone A, involves the induction of apoptosis through the ROS/PI3K/AKT signaling pathway and cell cycle arrest.[3] Further research is warranted to fully elucidate the structure-activity relationships and the precise molecular targets of various depsidones, which will be crucial for their future development as therapeutic agents.

References

Mollicellin I: A Comparative Analysis Against Common Antibiotics for Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Mollicellin I, a naturally occurring depsidone, and a selection of common antibiotics used in the treatment of Staphylococcus aureus infections, including Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is based on available experimental data to objectively assess its potential as a novel antimicrobial agent.

Executive Summary

This compound and its analogues have demonstrated noteworthy antibacterial activity against Staphylococcus aureus. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data for mollicellin compounds and compares them with the efficacy of standard antibiotics such as Vancomycin, Linezolid, and Daptomycin. While the precise mechanism of action for this compound is still under investigation, the broader class of depsidones is known to exhibit antimicrobial properties. This document outlines the standard experimental protocols for determining antibacterial susceptibility and presents visual workflows and logical diagrams to contextualize the comparative analysis.

Data Presentation: Comparative Antibacterial Efficacy

Compound/AntibioticTest OrganismMIC Range (µg/mL)
Mollicellin Analogues (S, T, U, D, H)Staphylococcus aureus6.25 - 12.5[1][2][3]
MRSA6.25 - 12.5[1][2][3]
VancomycinStaphylococcus aureus0.5 - 2.0
MRSA0.5 - 2.0
LinezolidStaphylococcus aureus1.0 - 4.0
MRSA1.0 - 4.0
DaptomycinStaphylococcus aureus0.25 - 1.0
MRSA0.25 - 1.0
ClindamycinStaphylococcus aureus≤0.25 - >4.0
MRSA≤0.25 - >4.0
DoxycyclineStaphylococcus aureus≤0.25 - >4.0
MRSA≤0.25 - >4.0

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI) is the broth microdilution method.[4][5][6][7][8]

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound or a comparator antibiotic) is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Visualizations

Experimental Workflow for Comparative MIC Determination

experimental_workflow cluster_prep Preparation cluster_testing MIC Determination (Broth Microdilution) cluster_analysis Data Analysis Mollicellin_I This compound Stock Serial_Dilution Serial Dilution of Antimicrobial Agents Mollicellin_I->Serial_Dilution Antibiotics Common Antibiotics Stock Antibiotics->Serial_Dilution Bacteria Bacterial Culture (S. aureus) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Comparison Comparative Analysis MIC_Reading->Comparison

Caption: Workflow for comparative MIC determination.

Proposed Antibacterial Mechanism of Action

The precise signaling pathway of this compound's antibacterial action has not been fully elucidated. However, based on the known mechanisms of other natural polyphenolic compounds and depsidones, a plausible logical relationship for its mode of action can be proposed.

mechanism_of_action cluster_mollicellin This compound cluster_bacterial_targets Potential Bacterial Targets cluster_outcome Outcome Mollicellin This compound Membrane Cell Membrane Disruption Mollicellin->Membrane Interaction Enzyme Enzyme Inhibition Mollicellin->Enzyme Binding DNA DNA Synthesis Inhibition Mollicellin->DNA Interference Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition Enzyme->Growth_Inhibition DNA->Growth_Inhibition

Caption: Proposed mechanisms of this compound.

References

Cross-Resistance Profiles of Mollicellin I: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the evaluation of new antimicrobial compounds. This guide provides a comparative analysis of Mollicellin I, a depsidone with known antibacterial activity, against other antibiotic classes, with a focus on potential cross-resistance mechanisms in Staphylococcus aureus.

This compound is a natural product belonging to the depsidone class of compounds, which are known for a variety of biological activities, including antibacterial and cytotoxic effects. Studies have demonstrated that this compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. While direct cross-resistance studies involving this compound are limited, an analysis of common resistance mechanisms in S. aureus can provide valuable insights into potential cross-resistance profiles.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of this compound and its analogues against sensitive and resistant strains of Staphylococcus aureus, alongside common clinically used antibiotics. This data provides a baseline for understanding the potency of this compound.

Compound/AntibioticS. aureus (Sensitive) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)Primary Mechanism of ActionPotential for Cross-Resistance with this compound
This compound --Not fully elucidated; likely multifactorialHigh (Efflux-mediated), Moderate (Target modification)
Mollicellin H 5.146.21Not fully elucidated; likely multifactorialHigh (Efflux-mediated), Moderate (Target modification)
Oxacillin ≤ 2≥ 4Penicillin-Binding Protein (PBP) inhibitionModerate (if this compound interacts with cell wall synthesis)
Vancomycin ≤ 2≤ 2Inhibition of peptidoglycan synthesisLow
Ciprofloxacin ≤ 1VariableDNA gyrase and topoisomerase IV inhibitionHigh (Efflux-mediated)
Erythromycin ≤ 0.5≥ 8Inhibition of protein synthesis (50S ribosome)Moderate (Efflux-mediated, Target modification)

MIC (Minimum Inhibitory Concentration) values for Mollicellin H are provided as representative data for the mollicellin class. Data for this compound is not specifically available in the search results.

Postulated Cross-Resistance Mechanisms

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Based on established resistance patterns in S. aureus, the following mechanisms are key considerations for this compound.

Efflux Pump Overexpression

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of pumps such as NorA, a member of the major facilitator superfamily (MFS), can confer resistance to multiple structurally unrelated compounds. Natural products are often substrates for these pumps.

  • Implication for this compound: If this compound is a substrate for one or more of the S. aureus efflux pumps, strains overexpressing these pumps due to prior exposure to other antibiotics (e.g., fluoroquinolones, macrolides) may exhibit reduced susceptibility to this compound.

Target Site Modification

Alterations in the molecular target of an antibiotic can prevent the drug from binding effectively, leading to resistance. A prime example is the mecA-encoded PBP2a in MRSA, which confers resistance to β-lactam antibiotics.

  • Implication for this compound: While the specific target of this compound is unknown, if it acts on a pathway that can be modified to confer resistance to other antibiotics (e.g., cell wall synthesis, protein synthesis), cross-resistance is a possibility. For instance, if this compound's activity is related to cell wall stress, alterations in cell wall architecture that confer resistance to glycopeptides might impact its efficacy.

Enzymatic Inactivation

Bacteria can produce enzymes that chemically modify and inactivate antibiotics. This is a common resistance mechanism against β-lactams (β-lactamases) and aminoglycosides.

  • Implication for this compound: The likelihood of cross-resistance via this mechanism depends on the chemical structure of this compound and whether it is susceptible to modification by existing bacterial enzymes. This is generally considered a less probable mechanism for cross-resistance with structurally distinct antibiotic classes.

Experimental Protocols

To investigate cross-resistance profiles for this compound, the following experimental workflows are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a fundamental assay for assessing antimicrobial susceptibility.

Methodology: Broth Microdilution

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Bacterial Inoculum: Culture S. aureus strains (including well-characterized resistant strains) in appropriate broth medium to log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Cross-Resistance Testing

To assess cross-resistance, a panel of S. aureus strains with known resistance mechanisms to different classes of antibiotics should be tested for their susceptibility to this compound.

Methodology: Comparative MIC Testing

  • Strain Selection: Select a panel of isogenic S. aureus strains. This panel should include a susceptible parent strain and mutant strains with well-characterized resistance mechanisms (e.g., NorA overexpression, mecA-positive, mutations in rpoB).

  • MIC Determination: Determine the MIC of this compound for each strain in the panel using the broth microdilution method described above.

  • Data Analysis: Compare the MIC values of this compound against the resistant strains to the MIC against the susceptible parent strain. A significant increase (typically ≥4-fold) in the MIC for a resistant strain suggests that the mechanism of resistance in that strain also affects susceptibility to this compound, indicating cross-resistance.

Efflux Pump Inhibition Assay

To specifically investigate the role of efflux pumps in resistance to this compound, MICs can be determined in the presence of a known efflux pump inhibitor (EPI).

Methodology: MIC Determination with an EPI

  • EPI Selection: Choose a broad-spectrum EPI, such as reserpine or verapamil.

  • MIC Determination: Perform the broth microdilution assay for this compound as described above, but in parallel with a second set of dilutions containing a sub-inhibitory concentration of the EPI.

  • Data Analysis: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that this compound is a substrate of an efflux pump that is inhibited by the chosen EPI.

Visualizing Resistance Pathways and Workflows

G

G

Unraveling the In Vitro Action of Mollicellin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro mechanism of action of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. By comparing its cytotoxic effects with related compounds and the well-established chemotherapeutic agent doxorubicin, this document aims to offer valuable insights for researchers in oncology and drug discovery. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation.

Comparative Cytotoxic Activity of this compound

This compound has been evaluated for its cytotoxic effects against human cancer cell lines. The primary study by Ouyang et al. (2018) provides the most direct evidence of its activity. The 50% inhibitory concentration (IC50) values from this study are summarized below, alongside data for its structural analogs, Mollicellin G and Mollicellin H, and the widely used anticancer drug, doxorubicin, for comparative purposes.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹SelectivityReference
This compound HeLa 21.35 ~51.8 Selective for HeLa [1]
HepG2 >50 >121.2 [1]
Mollicellin GHeLa13.97~33.9Active against both[1]
HepG219.64~47.6[1]
Mollicellin HHeLa>50>121.2Selective for HepG2[1]
HepG26.83~16.6[1]
Doxorubicin²HeLaNot specified~0.01 - 1Broad-spectrumGeneral knowledge
HepG2Not specified~0.1 - 5Broad-spectrumGeneral knowledge

¹ Molar concentrations are estimated based on the molecular weight of this compound (C₂₁H₂₂O₇, 414.4 g/mol ). ² Doxorubicin IC50 values are highly variable depending on the specific assay conditions and exposure time but are generally in the nanomolar to low micromolar range.

The data reveals that this compound exhibits selective cytotoxicity against the HeLa (human cervical cancer) cell line, with an IC50 value of 21.35 µg/mL.[1] In contrast, its activity against the HepG2 (human liver cancer) cell line is significantly lower (IC50 > 50 µg/mL).[1] This selectivity profile differs from its analogs, Mollicellin G, which is active against both cell lines, and Mollicellin H, which is more potent against HepG2 cells.[1]

Proposed Mechanism of Action: Induction of Apoptosis

While direct mechanistic studies on this compound are not yet available, the cytotoxic activity of depsidones and other secondary metabolites from Chaetomium species is often attributed to the induction of apoptosis.[2] Based on the known mechanisms of related compounds, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

This proposed pathway involves the following key steps:

  • Cellular Stress: this compound may induce cellular stress, potentially through the generation of reactive oxygen species (ROS) or by targeting specific cellular components.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the degradation of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

This proposed mechanism is consistent with findings for other cytotoxic fungal metabolites that have been shown to induce apoptosis via caspase-dependent pathways.[2][3]

Experimental Protocols

To ensure the reproducibility of the cited findings and to aid in the design of future experiments, detailed protocols for the key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound for the desired time. Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_seeding Seed HeLa & HepG2 cells in 96-well plates treatment Treat with this compound & control compounds cell_seeding->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay data_analysis Calculate IC50 values & % Apoptosis mtt_assay->data_analysis apoptosis_assay->data_analysis comparison Compare with related compounds data_analysis->comparison mechanism_proposal Propose Mechanism of Action comparison->mechanism_proposal proposed_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm mollicellin_i This compound cellular_stress Cellular Stress (e.g., ROS production) mollicellin_i->cellular_stress momp MOMP cellular_stress->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis comparative_cytotoxicity cluster_compounds Test Compounds cluster_results Cytotoxicity Profile mollicellin_i This compound mi_result Selective for HeLa (IC50: 21.35 µg/mL) mollicellin_i->mi_result mollicellin_g Mollicellin G mg_result Active on both HeLa & HepG2 mollicellin_g->mg_result mollicellin_h Mollicellin H mh_result Selective for HepG2 mollicellin_h->mh_result doxorubicin Doxorubicin doxo_result Broad Spectrum (High Potency) doxorubicin->doxo_result

References

Comparative Analysis of Cytochrome P450 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for Mollicellin I: Extensive searches of publicly available scientific literature and databases have yielded no specific data on the cytochrome P450 (CYP450) inhibitory activity of this compound. While this compound, a depsidone isolated from the endophytic fungus Chaetomium sp., has been studied for its antibacterial and cytotoxic properties, its effects on drug-metabolizing enzymes remain uncharacterized.[1]

This guide provides a comparative analysis of well-characterized inhibitors for major human CYP450 isoforms, offering a valuable resource for researchers, scientists, and drug development professionals. The included inhibitors—ketoconazole, furafylline, and quinidine—are benchmarks for their respective enzyme targets and are frequently used in in vitro and in vivo studies to assess the potential for drug-drug interactions.

Quantitative Comparison of P450 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. The following table summarizes the inhibitory activities of selected well-characterized P450 inhibitors against their primary target isoforms.

InhibitorPrimary Target IsoformIC50 Value (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
Ketoconazole CYP3A40.04 - 0.618[2][3]0.011 - 0.189[3][4]Mixed competitive-noncompetitive[4]
Furafylline CYP1A20.07[5][6]23[5]Mechanism-based (irreversible)[5]
Quinidine CYP2D60.02[7]Not widely reportedCompetitive[7]

Experimental Protocols

The determination of P450 inhibitory activity is crucial in drug discovery and development to predict potential drug-drug interactions.[8][9] Below are detailed methodologies for a common in vitro assay.

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against various CYP450 isoforms using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Test compound (e.g., this compound) and known inhibitors (positive controls)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone or midazolam for CYP3A4, dextromethorphan for CYP2D6)[2][10]

  • Acetonitrile or other organic solvent for reaction termination

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system for analysis[8][11]

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by serially diluting the stock solutions in the assay buffer.

    • Prepare a master mix containing human liver microsomes and the NADPH regenerating system in phosphate buffer. The final protein concentration of microsomes should be optimized for each isoform (e.g., 0.05-0.5 mg/mL).

  • Incubation:

    • Add the test compound or positive control at various concentrations to the wells of a 96-well plate.

    • Add the isoform-specific probe substrate to each well. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.[9]

    • Initiate the reaction by adding the pre-warmed master mix containing HLM and the NADPH regenerating system.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-40 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model. IC50 values are often categorized as follows: <1 µM (Strong Inhibitor), 1-10 µM (Moderate Inhibitor), and >10 µM (Weak or Non-Inhibitor).

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

G Experimental Workflow for P450 Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, HLM, Substrate, NADPH) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution add_reagents Add Reagents to 96-well Plate serial_dilution->add_reagents incubate Incubate at 37°C add_reagents->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (IC50 Calculation) lcms->data_analysis

Caption: Workflow for determining P450 inhibition IC50 values.

G Simplified Drug Metabolism Pathway and Inhibition cluster_pathway Metabolic Pathway cluster_inhibition Inhibition Drug Drug (Substrate) P450 CYP450 Enzyme (e.g., CYP3A4) Drug->P450 Metabolism Metabolite Metabolite (More water-soluble) P450->Metabolite Excretion Excretion Metabolite->Excretion Inhibitor P450 Inhibitor (e.g., Ketoconazole) Inhibitor->P450 Inhibits

Caption: Inhibition of a drug's metabolic pathway by a P450 inhibitor.

References

Validating In Vitro Anticancer Potential of Mollicellin I in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of Mollicellin I, a depsidone isolated from the endophytic fungus Chaetomium sp., with the established chemotherapeutic agent Doxorubicin. We present supporting experimental data for this compound's activity against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines. Detailed protocols for key cell-based assays are provided to enable replication and further investigation into its mechanism of action.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of this compound was evaluated against two human cancer cell lines, HepG2 and HeLa, and compared with other related compounds and the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

CompoundHepG2 IC50 (µg/mL)HeLa IC50 (µg/mL)Reference
This compound >10023.14[1]
Mollicellin G19.6413.97[1]
Mollicellin H>100>100[1]
Doxorubicin (Positive Control)Not ReportedNot Reported[1]

Table 1: In vitro cytotoxic activities of Mollicellins and Doxorubicin against Human Cancer Cell Lines.[1]

From this data, this compound demonstrates selective cytotoxic activity against the HeLa cell line with an IC50 value of 23.14 µg/mL, while showing minimal activity against HepG2 cells at concentrations up to 100 µg/mL.[1] This suggests a potential for selective targeting of certain cancer types.

Experimental Protocols

To facilitate the validation and further exploration of this compound's bioactivity, detailed protocols for standard cell-based assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

The Annexin V-FITC assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the desired concentrations of this compound for the indicated time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_validation Cell-Based Validation cluster_outcome Outcome invitro_finding In Vitro Finding: This compound has cytotoxic activity cell_culture Cell Culture (HepG2, HeLa) invitro_finding->cell_culture Hypothesis mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Annexin V-FITC/PI for Apoptosis mtt_assay->apoptosis_assay Confirm Cell Death validation Validation of In Vitro Findings mtt_assay->validation pathway_analysis Western Blot for Signaling Pathway apoptosis_assay->pathway_analysis Investigate Mechanism apoptosis_assay->validation mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

Caption: Workflow for validating in vitro findings of this compound.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related depsidone compounds, a plausible mechanism for this compound-induced apoptosis in cancer cells could involve the intrinsic mitochondrial pathway, potentially triggered by an increase in reactive oxygen species (ROS).

apoptosis_pathway mollicellin_i This compound ros ↑ Reactive Oxygen Species (ROS) mollicellin_i->ros mitochondria Mitochondria ros->mitochondria bax Bax activation mitochondria->bax bcl2 Bcl-2 inhibition mitochondria->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.

References

A Comparative Guide to the Antioxidant Capacity of Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Depsidones, a class of polyphenolic compounds primarily found in lichens, have garnered significant interest for their diverse biological activities, including their potential as potent antioxidants. This guide provides a comparative analysis of the antioxidant capacity of various depsidones, supported by experimental and theoretical data. We delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of Antioxidant Capacity

It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

DepsidoneAntioxidant AssayIC50 Value (µM)Notes
Salazinic Acid DPPH Radical Scavenging12.14[1][2][3]Exhibited strong radical scavenging activity.
Ferric Reducing Antioxidant Potential (FRAP)11.91[3]Showed strong antioxidant potential.
ABTS Radical ScavengingScavenged 80% of ABTS radicals[4]Did not provide a specific IC50 value.
Stictic Acid Derivative (1) DPPH Radical ScavengingModerate ActivityA specific IC50 value was not provided.
Stictic Acid Derivative (2) DPPH Radical ScavengingModerate ActivityA specific IC50 value was not provided.
Stictic Acid Derivative (4) Superoxide Anion Scavenging566[5][6]Showed better activity than the standard, quercetin (IC50 = 754 µM)[5][6].
Stictic Acid Derivative (5) DPPH Radical ScavengingModerate ActivityA specific IC50 value was not provided.
Superoxide Anion Scavenging580[5][6]Showed better activity than the standard, quercetin (IC50 = 754 µM)[5][6].
Lobaric Acid PTP1B Inhibitory Activity0.8[7]Exhibited significant inhibitory activity.
Cytotoxicity (MCF-7 cell line)172.05[8]
Cytotoxicity (HSC-3 cell line)88.92[8]
Cytotoxicity (PRCC cells)9.08 mg/L
Cytotoxicity (U87MG cells)5.77 mg/L

Theoretical Insights into Antioxidant Activity

A theoretical study investigating the radical scavenging activity of 12 natural depsidones from Ramalina lichenized fungi provides valuable insights into their antioxidant potential. The study calculated the rate constants for the reaction of these depsidones with hydroxyl (HO•) and superoxide (O2•–) radicals in an aqueous solution.

DepsidoneRate Constant (k) with HO• (M⁻¹ s⁻¹)Rate Constant (k) with O₂•⁻ (M⁻¹ s⁻¹)
Salazinic acid3.30 x 10⁷2.60 x 10⁸
Norstictic acid4.60 x 10⁵2.80 x 10⁸
Stictic acid1.10 x 10⁷3.10 x 10⁸
Connorstictic acid8.60 x 10⁹4.50 x 10⁸
Cryptostictic acid1.60 x 10⁸4.80 x 10⁸
Peristictic acid2.10 x 10⁸5.30 x 10⁸
Variolaric acid4.80 x 10⁹5.80 x 10⁸
Hypoprotocetraric acid8.60 x 10⁹6.50 x 10⁸
Protocetraric acid5.10 x 10⁹7.10 x 10⁸
Conhypoprotocetraric acid8.60 x 10⁹7.80 x 10⁸
Gangaleoidin8.60 x 10⁹8.10 x 10⁸
Physodic acid6.30 x 10⁹8.30 x 10⁹

These theoretical results suggest that many depsidones are potent scavengers of hydroxyl and superoxide radicals.

Structure-Activity Relationship

The antioxidant capacity of depsidones is closely linked to their chemical structure. Key structural features that influence their activity include:

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. A higher number of hydroxyl groups generally leads to increased antioxidant activity. The presence of two hydroxyl groups in an ortho position can enhance activity due to resonance stabilization and the formation of o-quinones.

  • Methoxy Groups: The substitution of hydroxyl groups with methoxy (-OCH3) groups tends to diminish antioxidant activity.

  • Butyrolactone Ring: Studies have suggested that depsidones without a butyrolactone ring may exhibit more potent antioxidant activity.

  • Electron-Donating Substituents: The presence of electron-donating groups, such as -OH and -OCH3, has a significant impact on the antioxidant capacity.

Mechanisms of Antioxidant Action

Depsidones exert their antioxidant effects through several mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals. The main proposed mechanisms are:

  • Formal Hydrogen Transfer (FHT): The antioxidant donates a hydrogen atom to a free radical. Theoretical calculations suggest this is a major pathway for depsidones.

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This mechanism is considered significant for depsidones in aqueous environments.

Antioxidant_Mechanisms caption Antioxidant mechanisms of depsidones.

Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the depsidone samples.

  • Reaction: Add a specific volume of the depsidone solution to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (e.g., Trolox).

  • Sample Preparation: Prepare various concentrations of the depsidone samples.

  • Reaction Setup: In a microplate, add the depsidone sample or standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation of Reaction: Add the AAPH solution to initiate the radical generation.

  • Measurement: Immediately begin measuring the fluorescence decay kinetically over time using a microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct interaction of depsidones with cellular signaling pathways as part of their primary antioxidant mechanism. Their principal antioxidant activity is attributed to direct radical scavenging. However, by mitigating oxidative stress, depsidones may indirectly influence various signaling pathways that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways, which are known to be involved in inflammatory and cellular stress responses. Further research is required to elucidate the precise molecular targets and signaling cascades modulated by depsidones in a biological context.

Conclusion

Depsidones represent a promising class of natural antioxidants with significant radical scavenging capabilities. The available data, both theoretical and experimental, indicate that their efficacy is strongly dependent on their specific chemical structure, particularly the arrangement of hydroxyl groups. While this guide provides a comparative overview, it also highlights the need for more standardized, head-to-head comparative studies using a variety of assays to fully elucidate the relative antioxidant potencies of different depsidones. Such research will be invaluable for identifying the most promising candidates for further development as therapeutic agents or functional ingredients.

References

Safety Operating Guide

Navigating the Safe Disposal of Mollicellin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mollicellin I, a depsidone that has been the subject of scientific interest, requires a cautious and informed approach to its disposal.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols for hazardous waste management.

Hazard Profile and Safety Precautions

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, the Safety Data Sheet (SDS) for related compounds and general principles for handling novel chemical entities necessitate a conservative approach. It is prudent to treat this compound as a potentially hazardous substance.

Key safety precautions to be observed when handling this compound include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[4]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • No Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.

Safety and Handling Information for this compound Guideline
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat.
Handling Area Well-ventilated area, preferably a chemical fume hood.
First Aid - Skin Contact Wash with plenty of soap and water.[5]
First Aid - Eye Contact Rinse cautiously with water for several minutes.[5]
First Aid - Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
First Aid - Inhalation Remove person to fresh air and keep comfortable for breathing.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Experimental Protocol: Disposal of this compound

  • Waste Segregation:

    • Designate a specific, leak-proof, and clearly labeled hazardous waste container for all this compound waste.

    • The container must be compatible with the chemical nature of the waste (e.g., solid, in solution with organic solvents).

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the date the first waste is added.[4]

  • Waste Collection:

    • Collect all forms of this compound waste in the designated container. This includes:

      • Unused or expired pure compound.

      • Contaminated solutions.

      • Grossly contaminated labware such as pipette tips, weighing boats, and gloves.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Decontamination of Labware and Surfaces:

    • For reusable labware and surfaces that have come into contact with this compound, perform a two-step decontamination process.

    • Initial Rinse: Rinse the surfaces and labware with a suitable solvent (e.g., ethanol or methanol). Collect this rinseate as hazardous waste in the designated this compound waste container.[4]

    • Secondary Cleaning: After the initial solvent rinse, wash the labware and surfaces with soap and water.[4]

  • Final Disposal:

    • Once the hazardous waste container is full, or in accordance with your institution's waste management schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[4]

    • The primary and only approved method of disposal is through a designated hazardous waste management program.[4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Mollicellin_I_Disposal_Workflow PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Designate & Label Hazardous Waste Container Ventilation Handle in a Well-Ventilated Area Collect_Solid Collect Solid Waste (Pure compound, contaminated items) Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions, rinseate) Segregate->Collect_Liquid Store Store Waste Container Securely Collect_Solid->Store Collect_Liquid->Store Initial_Rinse Initial Solvent Rinse (Collect as hazardous waste) Initial_Rinse->Collect_Liquid Secondary_Wash Secondary Wash (Soap and water) Initial_Rinse->Secondary_Wash EHS Contact Environmental Health & Safety (EHS) Store->EHS Disposal Dispose via Approved Hazardous Waste Program EHS->Disposal

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mollicellin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mollicellin I. Adherence to these procedures is mandatory for all personnel involved in research, scientific, and drug development activities involving this compound.

This compound has demonstrated cytotoxic properties, specifically against HeLa human cervical cancer cells[1][2][3]. Due to its potential health risks, it is imperative to handle this compound with the utmost care, employing stringent safety measures to prevent exposure. The following guidelines are based on established protocols for managing cytotoxic agents.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of PPE.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves.Minimizes the risk of exposure through skin contact and absorption. Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be elastic.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Shields the eyes and face from splashes or aerosols that may be generated during handling.
Respiratory Protection An N95 or higher-level respirator.Recommended when there is a potential for aerosolization of the compound, such as during weighing or reconstitution.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of contamination and exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Ensure a cytotoxic spill kit is readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE:

    • Put on inner gloves.

    • Don the protective gown, ensuring complete coverage.

    • Put on outer gloves, ensuring they overlap the cuffs of the gown.

    • Wear safety goggles and a face shield.

    • If required, wear a properly fitted respirator.

  • Handling the Compound:

    • Perform all manipulations of this compound, including weighing, reconstitution, and aliquoting, within the designated containment area.

    • Use disposable, plastic-backed absorbent pads to line the work surface.

    • Employ careful techniques to avoid generating aerosols.

  • Decontamination and Doffing PPE:

    • After handling is complete, wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., a high-pH soap and water solution followed by a disinfectant).

    • Remove outer gloves and dispose of them as cytotoxic waste.

    • Remove the gown and dispose of it as cytotoxic waste.

    • Remove inner gloves and dispose of them as cytotoxic waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.

  • Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container for chemical waste disposal.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and vials, must be placed in a designated cytotoxic waste bag or container.

Cytotoxic Activity of this compound

The following table summarizes the reported cytotoxic activity of this compound. This data underscores the necessity of the stringent handling precautions outlined in this guide.

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundHeLa21.35[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

MollicellinI_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep_area Designate Handling Area spill_kit Ensure Spill Kit is Accessible prep_area->spill_kit gather_materials Assemble Materials spill_kit->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle this compound in Containment don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of all Contaminated Waste as Cytotoxic wash_hands->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mollicellin I
Reactant of Route 2
Mollicellin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.